Product packaging for 5-Chloroindole(Cat. No.:CAS No. 17422-32-1)

5-Chloroindole

Cat. No.: B142107
CAS No.: 17422-32-1
M. Wt: 151.59 g/mol
InChI Key: MYTGFBZJLDLWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a positive allosteric modulator of the 5-HT3 receptor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN B142107 5-Chloroindole CAS No. 17422-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGFBZJLDLWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169793
Record name 5-Chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17422-32-1
Record name 5-Chloroindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17422-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17422-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLOROINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMJ30GB9J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic data of 5-Chloroindole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloroindole

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS 17422-32-1), a halo-substituted indole used in the preparation of various neurologically active compounds.[1] The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data of this compound [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.0br s-H-1 (N-H)
7.591dJ(B,D)=2.0H-4
7.196dJ(C,D)=8.7H-6
7.12ddJ(C,D)=8.7, J(B,D)=2.0H-7
7.12m-H-2
6.453m-H-3

Solvent: CDCl₃, Reference: TMS. Data recorded on a 399.65 MHz instrument.[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound [3]

Chemical Shift (δ) ppmAssignment
134.19C-7a
130.22C-3a
128.83C-5
124.76C-2
122.95C-6
121.64C-4
112.50C-7
103.91C-3

Solvent: CDCl₃. Data corresponds to SpectraBase ID LbUfzGUPO4T.[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400StrongN-H Stretch
3100-3000MediumAromatic C-H Stretch
1620-1450Medium-StrongC=C Aromatic Ring Stretching
~1050StrongC-Cl Stretch
700-800StrongC-H Bending (out-of-plane)

Note: Specific peak values can vary. The data presented are characteristic vibrational frequencies for the indole scaffold and associated functional groups. Experimental data for this compound was obtained via KBr wafer technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative IntensityAssignment
151High[M]⁺ (Molecular ion, ³⁵Cl isotope)
153Medium[M+2]⁺ (³⁷Cl isotope)
116Medium[M-Cl]⁺
89HighFragment

The molecular weight of this compound is 151.59 g/mol . The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker AVANCE, operating at frequencies of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample (approx. 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr wafer technique is a common method. A small amount of the sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. This pellet is then placed in the spectrometer's sample holder for analysis. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the most common method, the sample is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_MS Prepare for GC Inlet Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Ana_NMR Analyze Chemical Shifts, Coupling, & Integration Acq_NMR->Ana_NMR Ana_IR Identify Functional Group Vibrations Acq_IR->Ana_IR Ana_MS Determine Molecular Ion & Fragmentation Pattern Acq_MS->Ana_MS Report Structure Elucidation & Data Compilation Ana_NMR->Report Ana_IR->Report Ana_MS->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of 5-Chloroindole in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological mechanisms of 5-chloroindole and its derivatives. The document focuses on its role as a modulator of the 5-HT3 receptor and the anticancer activities of its derivatives, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Mechanism of Action: Positive Allosteric Modulator of the 5-HT3 Receptor

This compound has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Unlike direct agonists, this compound enhances the receptor's response to its natural ligand, serotonin (5-HT), and other agonists.[1][2]

The key features of its modulatory activity include:

  • Potentiation of Agonist-Induced Responses: this compound, at concentrations ranging from 1-100 μM, significantly potentiates the currents induced by both full and partial agonists of the 5-HT3 receptor.[1]

  • Increased Agonist Affinity: Radioligand binding studies have shown that this compound can induce an approximately twofold increase in the apparent affinity of 5-HT for the human 5-HT3A receptor.

  • Reactivation of Desensitized Receptors: A notable characteristic of this compound is its ability to reactivate 5-HT3 receptors that have been desensitized by prolonged exposure to an agonist.

  • Selectivity: this compound demonstrates selectivity for the 5-HT3 receptor, as it does not significantly alter the responses of human nicotinic α7 receptors.

This allosteric modulation suggests that this compound binds to a site on the 5-HT3 receptor that is distinct from the agonist binding site. This interaction leads to a conformational change in the receptor that enhances its function.

Signaling Pathway of 5-HT3 Receptor Modulation by this compound

5_HT3_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_HT 5-HT (Agonist) 5_HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) 5_HT->5_HT3R Binds to orthosteric site 5_Chloroindole This compound (PAM) 5_Chloroindole->5_HT3R Binds to allosteric site Ion_Influx Cation Influx (Na+, K+, Ca2+) 5_HT3R->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neuronal Excitation) Depolarization->Cellular_Response

5-HT3 Receptor Positive Allosteric Modulation by this compound.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in oncology research, primarily through their targeted inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of EGFR and BRAF Signaling Pathways

Several 5-chloro-indole derivatives have been synthesized and shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase, including their mutated forms like EGFRT790M and BRAFV600E which are common in various cancers.

The mechanism involves the direct binding of these derivatives to the kinase domain of the receptors, competing with ATP and thereby blocking the downstream signaling cascades that promote cell growth.

Signaling Pathway of EGFR/BRAF Inhibition

EGFR_BRAF_Inhibition Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation 5_Chloroindole_Derivative This compound Derivative 5_Chloroindole_Derivative->EGFR Inhibits 5_Chloroindole_Derivative->RAF Inhibits

Inhibition of EGFR and BRAF Signaling Pathways by this compound Derivatives.

Quantitative Data

The biological activities of this compound and its derivatives have been quantified in various assays. The following tables summarize the key findings.

Table 1: 5-HT3 Receptor Modulation by this compound
ParameterValueCell Line/SystemReference
5-HT Affinity Increase~2-foldHEK293 cells expressing h5-HT3A receptor
Potentiation Concentration1 - 100 µMHEK293 cells expressing h5-HT3A receptor
Table 2: Anticancer Activity of this compound Derivatives
Compound IDTargetCell LineIC50/GI50 (nM)Reference
Compound 3e EGFR-68
BRAFV600E-35
AntiproliferativePanc-1, MCF-7, HT-29, A-54929 (mean GI50)
Compound 3b EGFR-74
BRAFV600E-45
EGFRT790M-8.6
AntiproliferativePanc-1, MCF-7, HT-29, A-54931 (mean GI50)
Compound 5f EGFRWT-68
EGFRT790M-9.5
AntiproliferativeA-549, MCF-7, Panc-1, HT-2929
Compound 5g EGFRWT-74
EGFRT790M-11.9
AntiproliferativeA-549, MCF-7, Panc-1, HT-2932

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection for 5-HT3 Receptor Expression

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and low endogenous receptor expression.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Transfection Protocol (for transient expression):

  • Seed HEK293 cells in a T25 or T75 flask and grow to 70-80% confluency.

  • On the day of transfection, warm Opti-MEM and the transfection reagent (e.g., Lipofectamine) to room temperature.

  • In separate tubes, dilute the plasmid DNA encoding the 5-HT3 receptor and the transfection reagent in Opti-MEM.

  • Combine the diluted DNA and transfection reagent and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Add the DNA-transfection reagent complex to the cells in a drop-wise manner.

  • Incubate the cells for 24-48 hours before proceeding with the functional assays.

Experimental Workflow for Cell-Based Assays

Cell_Assay_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with 5-HT3R Plasmid Cell_Culture->Transfection Incubation_24_48h Incubation (24-48h) Transfection->Incubation_24_48h Assay_Preparation Prepare Cells for Assay Incubation_24_48h->Assay_Preparation Functional_Assay Perform Functional Assay (e.g., Ca2+ imaging, Electrophysiology) Assay_Preparation->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

General Workflow for Cell-Based Functional Assays.
Intracellular Calcium Assay

Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation using a calcium-sensitive fluorescent dye.

Reagents:

  • HEK293 cells expressing the 5-HT3 receptor.

  • Fluo-4 AM or Fura-2 AM (calcium indicator dyes).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • 5-HT (agonist).

  • This compound.

Protocol:

  • Seed transfected HEK293 cells into a 96-well black-walled, clear-bottom plate.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and add the loading buffer to the cells.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Use a fluorescent plate reader to measure baseline fluorescence.

  • Add this compound (at various concentrations) followed by 5-HT.

  • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in [Ca2+]i.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ion currents flowing through the 5-HT3 receptor channel in response to agonist application and modulation by this compound.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).

Protocol:

  • Prepare transfected HEK293 cells on coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply 5-HT and/or this compound via a rapid solution exchange system.

  • Record the resulting ion currents using an amplifier and data acquisition software.

Radioligand Binding Assay

Principle: This assay measures the binding of a radiolabeled ligand to the 5-HT3 receptor and how this is affected by this compound.

Reagents:

  • Membrane preparations from HEK293 cells expressing the 5-HT3 receptor.

  • Radioligand (e.g., [3H]granisetron).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled 5-HT.

  • This compound.

  • Glass fiber filters.

  • Scintillation cocktail.

Protocol:

  • In a 96-well plate, add the cell membrane preparation, radioligand, and varying concentrations of unlabeled 5-HT in the presence or absence of this compound.

  • Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the effect of this compound on the binding affinity of 5-HT.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Reagents:

  • Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29).

  • Complete culture medium.

  • This compound derivatives.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration that inhibits cell growth by 50%).

Kinase Inhibition Assay (EGFR/BRAF)

Principle: This assay measures the ability of this compound derivatives to inhibit the enzymatic activity of purified EGFR or BRAF kinases.

Reagents:

  • Purified recombinant EGFR or BRAF kinase.

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP.

  • Kinase reaction buffer.

  • This compound derivatives.

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

Protocol:

  • In a 96-well plate, add the kinase, its substrate, and varying concentrations of the this compound derivative in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition and determine the IC50 (concentration that inhibits kinase activity by 50%).

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant biological activities. As a positive allosteric modulator of the 5-HT3 receptor, this compound offers a novel mechanism for modulating serotonergic signaling, with potential therapeutic applications. Furthermore, the development of this compound derivatives as potent inhibitors of key cancer-related kinases like EGFR and BRAF highlights their promise in the field of oncology. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of these compounds.

References

An In-depth Technical Guide to the Solubility of 5-Chloroindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloroindole, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information, outlines detailed experimental protocols for precise measurement, and offers a logical framework for solvent selection.

Introduction

This compound is a halogenated derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds.[1][2] Its chemical structure, featuring a chlorine atom on the benzene ring, significantly influences its physicochemical properties, including solubility.[1] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Typically a solid at room temperature, it is generally characterized by its moderate solubility in organic solvents and insolubility in water.[1][3]

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. However, based on its chemical structure and information on similar indole derivatives, a qualitative assessment of its solubility in common organic solvents can be inferred. The presence of the lipophilic chloro group suggests a preference for less polar solvents. For exact quantitative measurements, the experimental protocol provided in the subsequent section should be employed.

Solvent Solvent Type Anticipated Solubility Reference
HexaneNon-PolarHigh
TolueneNon-PolarHigh
AcetonePolar AproticModerate to High
Tetrahydrofuran (THF)Polar AproticModerate to High
Dimethylformamide (DMF)Polar AproticModerate to High
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Petroleum EtherNon-PolarSoluble (used for recrystallization)
WaterPolar ProticInsoluble

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium method for determining the solubility of this compound in a specific organic solvent. This method is reliable and widely used in the pharmaceutical industry.

Materials:

  • This compound (crystalline solid)

  • Analytical grade organic solvents

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility as the concentration of the saturated solution (in mg/mL or mol/L) from the calibration curve, taking into account the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as synthesis, crystallization, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent based on the desired application.

G Solvent Selection Workflow for this compound cluster_decision Decision Making start Define Application (e.g., Synthesis, Crystallization, Formulation) solubility_data Consult Solubility Data (Qualitative & Quantitative) start->solubility_data high_sol High Solubility Required? solubility_data->high_sol For Synthesis/ Formulation low_sol Low Solubility Required? solubility_data->low_sol For Crystallization high_sol->low_sol No select_high Select Solvents with High Anticipated Solubility (e.g., Toluene, THF, Alcohols) high_sol->select_high Yes select_low Select Solvents with Low Anticipated Solubility (e.g., Water, Heptane - for anti-solvent use) low_sol->select_low Yes experimental_det Perform Experimental Solubility Determination low_sol->experimental_det No/Uncertain select_high->experimental_det select_low->experimental_det optimization Optimize Solvent System (e.g., Co-solvents, Temperature) experimental_det->optimization final_selection Final Solvent Selection optimization->final_selection

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for this compound based on the specific application requirements.

References

An In-depth Technical Guide on the Thermochemical Data and Stability of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole is a key heterocyclic building block in the development of various pharmacologically active compounds. A thorough understanding of its thermochemical properties and stability is paramount for optimizing synthetic routes, ensuring safe handling and storage, and predicting its metabolic fate. This technical guide provides a comprehensive overview of the available data on the thermochemical properties and stability of this compound. Due to a lack of specific experimental thermochemical data for this compound in the current literature, this guide presents data for the parent compound, indole, as a critical reference. Furthermore, it outlines the standard experimental and computational methodologies that can be employed to determine these crucial parameters for this compound.

Thermochemical Data

Table 1: Thermochemical Data for Indole (Gas Phase)

PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°(g)Data not availablekJ/mol
Standard Molar Gibbs Free Energy of FormationΔfG°(g)Data not availablekJ/mol
Standard Molar EntropyS°(g)Data not availableJ/(mol·K)

Table 2: Physical and Stability Data for this compound

PropertyValue
Molecular FormulaC₈H₆ClN[1][2][3]
Molecular Weight151.59 g/mol [1][3]
Melting Point69-71 °C
StabilityStable under normal temperatures and pressures
IncompatibilitiesOxidizing agents
Decomposition ProductsHydrogen chloride, nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, nitrogen

Note: The absence of specific experimental thermochemical data for this compound highlights a significant knowledge gap that presents an opportunity for future research.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for compounds like this compound relies on well-established calorimetric techniques.

The standard enthalpy of formation (ΔfH°) of an organic compound containing chlorine, such as this compound, can be determined using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within the combustion bomb. A small amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

  • Bomb Setup: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to dissolve the acidic gases produced during combustion.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a constant-temperature jacket.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision.

  • Data Analysis: The heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the fuse wire and any combustion aids, as well as for the formation of nitric acid and the solution of chlorine-containing products.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

Fig. 1: Workflow for determining the enthalpy of formation via combustion calorimetry.

Computational Chemistry for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound. High-level ab initio and density functional theory (DFT) methods can yield accurate predictions.

Methodology:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., G3 or G4 composite methods) to refine the electronic energy.

  • Calculation of Thermochemical Properties:

    • Enthalpy of Formation (ΔfH°): This is typically calculated using atomization or isodesmic reaction schemes. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the calculation.

    • Standard Entropy (S°): This is obtained from the frequency calculation, which provides the vibrational, rotational, and translational contributions to the entropy.

    • Gibbs Free Energy of Formation (ΔfG°): This can be calculated from the enthalpy of formation and the standard entropy using the equation: ΔfG° = ΔfH° - TΔS°.

ComputationalWorkflow cluster_geom Geometry & Frequencies cluster_energy Energy Calculation cluster_props Thermochemical Properties A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Frequency Calculation A->B C Single-Point Energy (e.g., G4) A->C E Standard Entropy B->E D Enthalpy of Formation (Isodesmic Reaction) C->D F Gibbs Free Energy of Formation D->F E->F

Fig. 2: Logical workflow for the computational prediction of thermochemical data.

Stability of this compound

This compound is reported to be a stable compound under normal laboratory conditions. However, it is important to be aware of its potential incompatibilities and decomposition pathways, particularly at elevated temperatures or in the presence of certain chemicals.

  • Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents.

  • Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of hydrogen chloride, nitrogen oxides, and carbon monoxide.

Understanding these stability parameters is crucial for ensuring the safe handling of this compound in a research or manufacturing setting and for predicting its degradation pathways in biological systems.

Conclusion

While there is a clear need for experimental determination of the thermochemical properties of this compound, this guide provides a framework for understanding its energetic and stability profile. The data for the parent indole molecule serves as a useful, albeit approximate, reference. The detailed experimental and computational protocols outlined herein offer clear pathways for researchers to obtain the specific data required for their work. For professionals in drug development, an understanding of these fundamental properties is essential for process optimization, formulation, and stability testing of this compound-containing drug candidates.

References

5-Chloroindole: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole, a halogenated derivative of the indole heterocyclic scaffold, has emerged as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and biological activities of this compound. Particular emphasis is placed on its role as a positive allosteric modulator of the 5-HT₃ receptor and the burgeoning field of its derivatives in anticancer research. This document aims to serve as a comprehensive resource, detailing key experimental protocols and presenting quantitative data in a structured format to facilitate further research and development.

Discovery and Historical Perspective

The first comprehensive report on the synthesis of the four bz-chloro-indoles, including this compound, was published in 1955 by H. N. Rydon and J. C. Tweddle in the Journal of the Chemical Society[1]. Their work provided a systematic approach to the preparation of these halogenated indoles, laying the groundwork for future investigations into their chemical and biological properties.

Prior to this, related chloro-indoline precursors were being investigated. For instance, Gall and colleagues described the direct bromination of 1-acetyl-indoline in 1955[2]. However, the direct chlorination of 1-acetyl-indoline proved to be less efficient, yielding a mixture of products[2]. A significant advancement in the synthesis of 5-chloro-indoline, a key precursor to this compound, was detailed in a patent describing a multi-step process starting from indoline[2]. This process involved the nitration of N-acetyl-indoline, reduction of the nitro group, and a Sandmeyer reaction to introduce the chlorine atom, albeit with a modest overall yield[2].

The development of efficient methods for the dehydrogenation of 5-chloroindoline to this compound was a critical step in making this compound more accessible for research. Early methods utilized reagents like chloranil, but these were often expensive for large-scale synthesis. The historical development of this compound's applications has seen a shift from its initial use as a chemical intermediate to a valuable pharmacophore in modern drug discovery, particularly following the elucidation of its biological activities. The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

This compound is a white to slightly greyish-green crystalline powder at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Melting Point 69-72 °C
Boiling Point 130 °C at 0.4 mmHg
Appearance White to slightly greyish-green crystalline powder
Solubility Insoluble in water, soluble in alcohol.
CAS Number 17422-32-1

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and historically significant method involves the dehydrogenation of 5-chloroindoline. A more modern approach involves a halogen-exchange reaction from 5-bromoindole.

Synthesis of this compound from Indoline (Multi-step)

This method, detailed in US Patent 4,377,699, involves a four-step process starting from indoline.

Experimental Protocol:

  • Acylation of Indoline: Indoline is reacted with an acylating agent, such as acetic anhydride, in a chlorine-inert organic solvent like chloroform to yield 1-acyl-indoline. The reaction is typically carried out with cooling to maintain a temperature of 20-30°C.

  • Chlorination of 1-Acyl-indoline: The resulting 1-acyl-indoline is then chlorinated in the presence of water and a basic agent (e.g., sodium carbonate) to form 5-chloro-1-acyl-indoline. Chlorine gas is introduced into the reaction mixture while maintaining the temperature below 30°C.

  • Saponification of 5-Chloro-1-acyl-indoline: The acyl group is removed by acid or alkaline saponification to yield 5-chloro-indoline. Alkaline saponification is often preferred, using a base like sodium hydroxide in an alcohol solution.

  • Dehydrogenation of 5-Chloro-indoline: The final step involves the dehydrogenation of 5-chloro-indoline to 5-chloro-indole. This is achieved by heating 5-chloro-indoline in a water-immiscible organic solvent with an aromatic nitro compound in the presence of a finely powdered ruthenium catalyst.

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H bond and the aromatic C-H and C-C bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, most notably as a positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. Furthermore, its derivatives have been extensively investigated for their potential as anticancer agents.

Positive Allosteric Modulation of the 5-HT₃ Receptor

The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and gut motility. This compound has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor. As a PAM, it enhances the receptor's response to its endogenous agonist, serotonin (5-HT), without activating the receptor on its own. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the orthosteric binding site for 5-HT.

Experimental Protocol for 5-HT₃ Receptor Modulation Assay:

The functional activity of this compound as a 5-HT₃ receptor PAM can be assessed using electrophysiological recordings in cells expressing the receptor, such as HEK293 cells.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₃A receptor are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells.

  • Drug Application: A baseline response is established by applying a sub-maximal concentration of serotonin (5-HT). Subsequently, 5-HT is co-applied with varying concentrations of this compound.

  • Data Analysis: The potentiation of the 5-HT-induced current by this compound is measured and quantified to determine its efficacy and potency as a PAM.

Anticancer Activity of this compound Derivatives

The this compound scaffold has been utilized as a building block for the synthesis of novel compounds with potential anticancer activity. Research has focused on developing derivatives that target key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.

Applications in Drug Discovery and Beyond

The unique properties of this compound and its derivatives have led to their application in several areas of research and development:

  • Neuropharmacology: As a potent PAM of the 5-HT₃ receptor, this compound serves as a valuable tool for studying the pharmacology of this receptor and for the development of novel therapeutics for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders.

  • Oncology: The this compound scaffold is a promising starting point for the design of new anticancer agents that can overcome drug resistance and offer improved therapeutic profiles.

  • Materials Science: Substituted indoles, including this compound, can undergo electropolymerization to form redox-active films, suggesting potential applications in sensors and electronic devices.

  • Synthetic Chemistry: this compound is a versatile intermediate for the synthesis of more complex molecules, including tryptamine derivatives like 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT).

Conclusion

Since its first systematic synthesis reported in the mid-20th century, this compound has evolved from a chemical curiosity to a molecule of significant interest in both academic and industrial research. Its well-defined physicochemical properties, coupled with its intriguing biological activities, particularly its role as a positive allosteric modulator of the 5-HT₃ receptor, have cemented its importance in neuropharmacology. Furthermore, the this compound scaffold continues to be a fertile ground for the development of novel therapeutic agents, especially in the field of oncology. This technical guide has provided a comprehensive overview of the discovery, synthesis, and applications of this compound, with the aim of fostering further innovation and research in this exciting area of medicinal chemistry.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the natural occurrence, biosynthesis, and analysis of 5-chloroindole's naturally occurring relatives, this guide serves researchers, scientists, and drug development professionals. While the simple this compound has not been identified from natural sources, a fascinating array of more complex chlorinated indole derivatives has been discovered in both terrestrial plants and marine organisms. This document provides a comprehensive overview of these compounds, including their origins, biosynthetic pathways, and the methodologies for their study.

While direct evidence for the natural occurrence of this compound remains elusive, the plant kingdom offers a close structural analog in the form of the auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA). This chlorinated plant hormone is notably found in the seeds of various legumes, such as the common pea (Pisum sativum)[1][2][3][4]. Its presence is not limited to the Fabaceae family, as it has also been identified in the seeds of Scots pine (Pinus sylvestris)[3].

The marine environment, a well-known reservoir of halogenated natural products, is home to a diverse range of complex chlorinated indole alkaloids. Marine microorganisms, in particular, are prolific producers of these unique compounds. For instance, the deep-sea-derived bacterium Streptomyces sp. SCSIO 11791 is the source of dionemycin and 6-OMe-7′,7′′-dichorochromopyrrolic acid, two novel chlorinated bis-indole alkaloids. Another example includes asperindoles, which are chlorinated indolediterpenes isolated from the marine-derived fungus Aspergillus sp.. The marine bacterium Salinispora tropica is known to produce chlorinase, an enzyme involved in the biosynthesis of the chlorine-containing proteasome inhibitor salinosporamide A.

Quantitative Analysis of Naturally Occurring Chlorinated Indoles

Precise quantification of these compounds in their native sources is crucial for understanding their physiological roles and potential applications. The data available, while not exhaustive, provides a starting point for such investigations.

CompoundNatural SourceTypical ConcentrationAnalytical MethodReference
4-Chloroindole-3-acetic acid (4-Cl-IAA)Immature seeds of Pisum sativumLevels can greatly exceed that of indole-3-acetic acid (IAA)Gas Chromatography-Mass Spectrometry (GC-MS) with stable-isotope labeled internal standards
DionemycinDeep-sea derived Streptomyces sp. SCSIO 11791Not reportedLC-MS/MS is a suitable technique for quantification.
Asperindoles (chlorinated analogs)Marine-derived Aspergillus sp. KMM4676Not reportedGeneral LC-MS/MS methods for fungal metabolites can be applied.

Experimental Protocols

Detailed methodologies are essential for the successful isolation, characterization, and quantification of these chlorinated indole derivatives. Below are compiled protocols based on published literature.

Protocol 1: Extraction and Analysis of 4-Chloroindole-3-acetic Acid from Pisum sativum Seeds

This protocol outlines the extraction and analysis of 4-Cl-IAA from plant material, adapted from methodologies described for auxin analysis.

1. Extraction:

  • Harvest immature pea seeds and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract the powdered tissue with 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) and a known amount of a stable-isotope labeled internal standard (e.g., [13C6]-4-Cl-IAA) for quantification.

  • Agitate the mixture at 4°C for several hours to ensure complete extraction.

  • Centrifuge the extract to pellet the solid debris and collect the supernatant.

2. Purification:

  • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar impurities.

  • Elute the auxins from the SPE cartridge with a suitable solvent (e.g., methanol).

  • Further purify the eluate using high-performance liquid chromatography (HPLC) with a C18 column. Collect fractions corresponding to the retention time of 4-Cl-IAA.

3. Quantification by UPLC-MS/MS:

  • Analyze the purified fractions using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column suitable for UPLC.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to selectively detect the precursor-to-product ion transitions for both endogenous 4-Cl-IAA and the isotope-labeled internal standard.

Protocol 2: General Protocol for the Isolation of Chlorinated Alkaloids from Marine Streptomyces

This generalized protocol is based on standard methods for the isolation of secondary metabolites from actinomycetes and can be adapted for compounds like dionemycin.

1. Fermentation and Extraction:

  • Inoculate a suitable liquid medium (e.g., ISP2 medium) with a fresh culture of the Streptomyces strain.

  • Incubate the culture on a rotary shaker at 28-30°C for 7-10 days to allow for the production of secondary metabolites.

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an organic solvent such as ethyl acetate.

  • Extract the mycelial cake with acetone or methanol, followed by partitioning with ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to achieve initial fractionation.

  • Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the target chlorinated alkaloids.

  • Further purify the active fractions using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and reversed-phase HPLC (preparative or semi-preparative) until the desired compound is isolated in pure form.

3. Structure Elucidation:

  • Determine the structure of the purified compound using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula. The isotopic pattern of chlorine (35Cl and 37Cl in a roughly 3:1 ratio) is a key indicator of the presence of chlorine atoms in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry of the molecule.

Signaling Pathways and Biosynthesis

The biosynthesis of chlorinated indoles involves the enzymatic incorporation of chlorine onto an indole scaffold, a reaction catalyzed by halogenase enzymes.

Biosynthesis of 4-Chloroindole-3-acetic Acid in Pisum sativum

In pea seeds, 4-Cl-IAA is synthesized from tryptophan. The proposed biosynthetic pathway involves the chlorination of tryptophan to form 4-chlorotryptophan, which is then converted to 4-chloroindole-3-pyruvic acid by aminotransferases. Subsequent steps are thought to mirror the final steps of IAA biosynthesis.

G Tryptophan Tryptophan Chlorinase Chlorinase Tryptophan->Chlorinase Four_Cl_Tryptophan 4-Chlorotryptophan Chlorinase->Four_Cl_Tryptophan Aminotransferase Aminotransferase Four_Cl_Tryptophan->Aminotransferase Four_Cl_IPyA 4-Chloroindole-3-pyruvic acid Aminotransferase->Four_Cl_IPyA Decarboxylase Decarboxylase Four_Cl_IPyA->Decarboxylase Four_Cl_IAAld 4-Chloroindole-3-acetaldehyde Decarboxylase->Four_Cl_IAAld Oxidase Oxidase Four_Cl_IAAld->Oxidase Four_Cl_IAA 4-Chloroindole-3-acetic acid Oxidase->Four_Cl_IAA

Caption: Biosynthetic pathway of 4-Cl-IAA.

Halogenase Activity in Marine Bacteria

Marine bacteria, particularly actinomycetes, possess a diverse array of halogenase enzymes that can chlorinate a wide range of substrates. These enzymes are often flavin-dependent and play a crucial role in the biosynthesis of many bioactive marine natural products. The general mechanism involves the oxidation of a halide ion (Cl-) by the enzyme to generate a reactive chlorinating species that then substitutes a proton on the substrate molecule.

G Halogenase Flavin-dependent Halogenase FADHOOH FAD-OOH Halogenase->FADHOOH FADH2 FADH2 FADH2->Halogenase O2 O2 O2->Halogenase HOCl [Enz-HOCl] FADHOOH->HOCl Cl_ion Cl- Cl_ion->FADHOOH Chlorinated_Product Chlorinated Indole HOCl->Chlorinated_Product Substrate Indole Substrate Substrate->HOCl

References

5-Chloroindole: A Comprehensive Toxicological and Safety Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the toxicological profile and safety data for 5-Chloroindole, a halogenated indole used as a building block in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or investigate this compound. While this compound is a valuable research chemical, a thorough understanding of its potential hazards is crucial for safe handling and experimental design.

Executive Summary

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also considered harmful if swallowed, in contact with skin, or if inhaled.[1][2] However, a comprehensive toxicological evaluation of this compound is not publicly available, with many sources stating that its toxicological properties have not been fully investigated.[3] This guide synthesizes the available safety and toxicological information from material safety data sheets (MSDS), supplier information, and the limited scientific literature. It also details standardized experimental protocols for toxicological assessment based on OECD guidelines and explores the known interactions of this compound and its derivatives with cellular signaling pathways.

Safety and Hazard Information

The primary source of safety and hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals specifications.

GHS Hazard Classification
Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarningGHS07
Handling and First Aid

Handling:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Toxicological Data

A significant gap exists in the publicly available quantitative toxicological data for this compound. The statement "The toxicological properties of this substance have not been fully investigated" is frequently encountered in safety data sheets.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound were found in the reviewed literature. The GHS classification of Category 4 for acute oral, dermal, and inhalation toxicity is based on general assessments rather than specific experimental values.

Skin and Eye Irritation

This compound is consistently classified as a skin and eye irritant. Studies on similar chemical structures often utilize rabbit models to assess dermal and ocular irritation potential according to OECD guidelines 404 and 405, respectively.

Mutagenicity and Carcinogenicity

There is no available data on the mutagenic or carcinogenic potential of this compound itself. Standard in vitro mutagenicity tests, such as the Ames test using Salmonella typhimurium strains, have not been reported for this compound in the available literature. Similarly, no long-term carcinogenicity bioassays in animal models have been found.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are essential for the reliable assessment of chemical toxicity. The following are summaries of key OECD guidelines applicable to the evaluation of this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

start Start with 3 female rats dose1 Administer starting dose (e.g., 2000 mg/kg) start->dose1 observe1 Observe for 14 days (mortality/clinical signs) dose1->observe1 decision1 Mortality? observe1->decision1 dose2_low Dose 3 more rats at a lower dose decision1->dose2_low Yes stop Stop and classify decision1->stop No dose2_high Dose 3 more rats at a higher dose

OECD 423 Workflow

Methodology:

  • A group of three female rats is dosed at a specific starting concentration (e.g., 2000, 300, or 50 mg/kg body weight).

  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Depending on the outcome (number of mortalities), the test is either stopped and the substance classified, or another group of three animals is dosed at a higher or lower level.

  • The process is repeated until a classification can be made.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.

start Select healthy young albino rabbit prepare Clip fur from dorsal area (approx. 6 cm²) start->prepare apply Apply 0.5 g of substance to skin under a gauze patch prepare->apply expose 4-hour exposure (semi-occlusive dressing) apply->expose remove Remove patch and wash skin expose->remove observe Score for erythema and edema at 1, 24, 48, 72 hours and up to 14 days remove->observe classify Classify based on severity and reversibility observe->classify

OECD 404 Workflow

Methodology:

  • A single dose of 0.5 g of the test substance is applied to a small area of the skin of an albino rabbit.

  • The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

  • After exposure, the residual substance is removed.

  • The skin is observed and scored for erythema (redness) and edema (swelling) at specific time points (1, 24, 48, and 72 hours, and up to 14 days if necessary) to assess the severity and reversibility of the effects.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

start Select healthy young albino rabbit apply Instill 0.1 g of substance into the conjunctival sac of one eye start->apply control Untreated eye serves as control apply->control observe Examine eyes at 1, 24, 48, and 72 hours apply->observe score Score lesions of cornea, iris, and conjunctiva observe->score classify Classify based on severity and reversibility of effects score->classify

OECD 405 Workflow

Methodology:

  • A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of an albino rabbit.

  • The other eye remains untreated and serves as a control.

  • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Ocular lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.

  • The duration of the observation period can be extended up to 21 days to evaluate the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.

start Prepare histidine-dependent Salmonella typhimurium strains plate Plate bacteria on histidine-deficient agar start->plate add_substance Add this compound (with and without S9 mix) plate->add_substance incubate Incubate plates add_substance->incubate observe Count revertant colonies (bacteria that have mutated to synthesize histidine) incubate->observe compare Compare to negative and positive controls observe->compare result Assess mutagenic potential compare->result cluster_receptor 5-HT3 Receptor receptor 5-HT3 Receptor (Ligand-gated ion channel) response Enhanced Receptor Activation (Increased Cation Influx) receptor->response Leads to orthosteric Orthosteric Site allosteric Allosteric Site serotonin Serotonin (5-HT) (Agonist) serotonin->orthosteric Binds to chloroindole This compound (PAM) chloroindole->allosteric Binds to EGFR EGFR Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream BRAF BRAF BRAF->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Derivative This compound Derivatives Derivative->EGFR Inhibits Derivative->BRAF Inhibits

References

5-Chloroindole: A Comprehensive Physicochemical and Functional Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical parameters of 5-Chloroindole, a halogenated derivative of indole. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its functional interactions.

Core Physicochemical Parameters

The lipophilicity and acidity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. For this compound, these parameters are summarized below.

ParameterValueType
pKa 16.09 ± 0.30Predicted[1][2]
logP 2.93Experimental[3]

Note: The pKa of the parent compound, indole, is approximately 17 in aqueous solution and 21 in DMSO, suggesting the predicted value for this compound is within a reasonable range for the N-H acidity.[4][5]

Experimental Protocols for Physicochemical Parameter Determination

Determination of pKa (Acid Dissociation Constant)

The pKa of a compound can be determined by various methods, with the choice often depending on the compound's solubility and chromophoric properties.

1. Spectrophotometric Method:

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the absorbance versus pH curve.

  • Generalized Protocol:

    • A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO).

    • A series of aqueous buffers with a range of known pH values is prepared.

    • A small aliquot of the stock solution is added to each buffer to a final concentration where the compound remains soluble and gives a measurable absorbance.

    • The UV-Vis spectrum of each solution is recorded.

    • The absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH.

    • The pKa is determined from the resulting sigmoidal curve.

2. Potentiometric Titration:

This classic method involves the titration of the compound with a strong acid or base and monitoring the pH of the solution.

  • Principle: The pH of a solution of the compound is measured as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the pH at the half-equivalence point.

  • Generalized Protocol:

    • A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., NaOH) is added in small, precise volumes.

    • The pH is recorded after each addition.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The equivalence point is determined from the point of maximum slope on the curve. The pKa is the pH at half the volume of titrant required to reach the equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

1. Shake-Flask Method (OECD Guideline 107):

This is the traditional and most widely accepted method for logP determination.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.

  • Generalized Protocol:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are mixed in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

2. HPLC-Based Method:

This is a faster, indirect method for estimating logP.

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.

  • Generalized Protocol:

    • A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18).

    • The retention time of each standard is recorded.

    • A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known logP values of the standards.

    • This compound is then injected under the same chromatographic conditions, and its retention time is measured.

    • The logP of this compound is determined by interpolating its log k' value on the calibration curve.

Functional Interactions and Synthetic Pathways

Allosteric Modulation of the 5-HT3 Receptor

This compound has been identified as a potent positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel. Its mechanism of action is novel, as it requires the presence of an orthosteric agonist, such as serotonin (5-HT), to exert its modulatory effect.

G cluster_receptor 5-HT3 Receptor Receptor 5-HT3 Receptor (Closed State) Receptor_Open 5-HT3 Receptor (Open State) Receptor->Receptor_Open Channel Gating Receptor_Desensitized 5-HT3 Receptor (Desensitized State) Receptor_Open->Receptor_Desensitized Desensitization Ion_Flow Ion Influx Receptor_Open->Ion_Flow Receptor_Desensitized->Receptor_Open Reactivation No_Flow No Ion Influx Receptor_Desensitized->No_Flow 5HT 5-HT (Agonist) 5HT->Receptor Binds to orthosteric site 5CI This compound (PAM) 5CI->Receptor_Desensitized Binds to allosteric site

Allosteric Modulation of the 5-HT3 Receptor by this compound.

The diagram illustrates that serotonin (5-HT) binding to the orthosteric site of the 5-HT3 receptor leads to channel opening and ion influx. Prolonged exposure to 5-HT results in receptor desensitization. This compound, acting as a positive allosteric modulator (PAM), can then bind to an allosteric site on the desensitized receptor, promoting its reactivation and prolonging the ion flow.

Synthetic Utility: A Representative Workflow

This compound is a valuable intermediate in organic synthesis. For instance, it serves as a precursor for the synthesis of 5-chloro-3-indole-N,N-dimethylglyoxalamide. A generalized workflow for such a synthetic transformation is depicted below.

G Start This compound Step1 Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Intermediate1 This compound-3-carbaldehyde Step1->Intermediate1 Step2 Oxidation (e.g., with NaClO2) Intermediate1->Step2 Intermediate2 This compound-3-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (e.g., with oxalyl chloride, then HN(CH3)2) Intermediate2->Step3 Product 5-chloro-3-indole-N,N-dimethylglyoxalamide Step3->Product

Generalized synthetic workflow from this compound.

This diagram outlines a plausible multi-step synthesis, starting with the formylation of this compound at the C3 position, followed by oxidation to the carboxylic acid, and subsequent amide coupling to yield the target N,N-dimethylglyoxalamide derivative. This showcases the utility of this compound as a versatile building block in medicinal chemistry.

References

Methodological & Application

Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-chloroindole from 5-bromoindole via a copper-catalyzed halogen exchange reaction. This method offers a commercially viable and scalable route to an important synthetic intermediate in the development of pharmacologically active compounds. Included are comprehensive experimental procedures, tabulated quantitative data, and a visual representation of the workflow. This guide is intended to support researchers in medicinal chemistry and drug development in the efficient preparation of this compound and its derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenated indoles, in particular, are key intermediates in the synthesis of a wide array of therapeutic agents. This compound, for instance, serves as a crucial building block for compounds with potential applications in oncology and other therapeutic areas. The substitution of a bromine atom with chlorine at the 5-position of the indole ring can be effectively achieved through a halogen-halogen exchange reaction, providing a direct and efficient synthetic route.[3] This application note details a robust and scalable protocol for this transformation using cuprous chloride in a dipolar aprotic solvent.[3]

Applications in Drug Development

This compound derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the field of anticancer drug discovery.[4] The presence of a chlorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity. Notably, derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The development of potent and selective inhibitors of mutant forms of EGFR, like EGFRT790M, is a critical area of research in oncology, and this compound-based compounds have shown promise in this regard.

Experimental Protocol: Copper-Catalyzed Halogen Exchange

This protocol is adapted from the work of Palle et al., describing a large-scale and commercially feasible synthesis of this compound.

Materials and Reagents:

  • 5-Bromoindole

  • Cuprous Chloride (CuCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Aqueous Ammonia (20-25%)

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica Gel (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 5-bromoindole and cuprous chloride (CuCl).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (see Table 1) and maintain it for the specified duration with continuous stirring.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quenching: Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and a representative 3-substituted analog from their corresponding 5-bromoindole precursors, as reported by Palle et al.

EntrySubstrateProductTime (h)Temp (°C)Yield (%)
15-BromoindoleThis compound1218090
25-Bromo-3-methylindole5-Chloro-3-methylindole1418088

Table 1: Reaction conditions and yields for the synthesis of 5-chloroindoles.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 5-bromoindole.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Bromoindole 5-Bromoindole ReactionMix Reaction Mixture in NMP Bromoindole->ReactionMix CuCl CuCl CuCl->ReactionMix NMP NMP NMP->ReactionMix Quenching Quench with aq. NH₃ ReactionMix->Quenching Heat (180°C, 12h) Extraction Extract with CHCl₃ Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purification Drying->Purification Chloroindole This compound Purification->Chloroindole

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Inhibition by this compound Derivatives

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for anticancer drugs, including certain this compound derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Chloroindole_Derivative This compound Derivative Chloroindole_Derivative->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of EGFR signaling by this compound derivatives.

Conclusion

The copper-catalyzed halogen exchange reaction provides an efficient and scalable method for the synthesis of this compound from 5-bromoindole. This transformation is of significant interest to researchers in drug discovery and development due to the importance of this compound as a versatile intermediate for the preparation of novel therapeutic agents. The detailed protocol and supporting data presented herein are intended to facilitate the practical application of this synthetic route in a laboratory setting.

References

Application Notes and Protocols: 5-Chloroindole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-chloroindole as a foundational scaffold in the synthesis of a diverse array of biologically active molecules. The strategic placement of the chlorine atom on the indole ring offers a unique handle for further functionalization and influences the electronic properties of the molecule, making it a valuable starting material in medicinal chemistry and materials science. This document details key synthetic transformations, provides experimental protocols for selected reactions, and summarizes quantitative data for easy reference.

Introduction to this compound

This compound is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in numerous natural products and pharmaceuticals. The presence of the electron-withdrawing chlorine atom at the 5-position modifies the reactivity of the indole ring, influencing its susceptibility to electrophilic substitution and other functionalization reactions. This modification can also impart favorable pharmacokinetic and pharmacodynamic properties to the final molecule, such as enhanced metabolic stability and target binding affinity.

Key Properties of this compound:

PropertyValue
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Appearance Crystals
Melting Point 69-71 °C
CAS Number 17422-32-1

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive compounds, including potent anticancer agents and pharmaceuticals for other therapeutic areas.

Several studies have demonstrated the use of this compound derivatives as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways. These pathways, when dysregulated, can drive tumor cell proliferation, survival, and metastasis.

A series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and evaluated for their antiproliferative activity.[1] Notably, certain compounds exhibited significant inhibitory activity against both wild-type EGFR and the drug-resistant T790M mutant, as well as the BRAFV600E mutant.[1]

Inhibition of EGFR/BRAF Signaling Pathway

The following diagram illustrates the simplified EGFR/BRAF signaling cascade and the points of inhibition by this compound-based compounds.

EGFR_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivatives Inhibitor->EGFR Inhibitor->BRAF PI3K_Akt_mTOR_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR Experimental_Workflow Start This compound & Reagents Reaction Reaction (e.g., Vilsmeier-Haack, Friedel-Crafts) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Product Analysis->Product

References

Application Notes and Protocols for the Synthesis of 5-Chloroindole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 5-chloroindole derivatives as potential anticancer agents. The indole scaffold is a significant pharmacophore in medicinal chemistry, and the introduction of a chlorine atom at the 5-position has been shown to enhance the anticancer properties of these molecules.[1] This document outlines detailed synthetic protocols, methodologies for biological evaluation, and summarizes key data to facilitate further research and development in this promising area of oncology.

Synthesis of this compound Derivatives

A common and foundational method for creating the this compound core is the Fischer indole synthesis.[2] This core can then be further derivatized to produce a variety of compounds with potential anticancer activity.

1.1. General Protocol for Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

This protocol describes the synthesis of a this compound scaffold using the Fischer indole synthesis method, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]

  • Starting Materials: 4-chlorophenylhydrazine and butan-2-one.[2]

  • Reaction Scheme: (4-chlorophenyl)hydrazine + Butan-2-one --(Acid Catalyst)--> 5-chloro-2,3-dimethyl-1H-indole + NH₃ + H₂O.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.

  • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.

1.2. Synthesis of 5-Chloro-indole-2-carboxylate Derivatives

Further derivatization of the this compound core can lead to compounds with potent biological activity. The following is a general method for the synthesis of ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates.

Experimental Protocol:

  • A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.

  • After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.

  • Water is added, and the reaction mixture is concentrated under reduced pressure.

  • The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.

  • The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product as a white solid.

In Vitro Anticancer Activity Evaluation

The synthesized this compound derivatives are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

2.1. MTT Assay Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

  • Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Erlotinib).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives from cited research, providing a clear comparison of their potency.

Table 1: In Vitro Antiproliferative Activity of 5-Chloro-indole Derivatives (GI₅₀ in nM)

Compound/DrugPanc-1HT-29A-549MCF-7
Compound 5f 29292929
Erlotinib 33333333
Vemurafenib N/AN/AN/AN/A

Note: GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher antiproliferative activity.

Table 2: In Vitro Enzyme Inhibitory Activity of 5-Chloro-indole Derivatives (IC₅₀ in nM)

Compound/DrugEGFRWTEGFRT790MBRAFV600E
Compound 3a 85N/A35
Compound 3b 74N/A45
Compound 3e 689.567
Erlotinib 806060
Vemurafenib N/AN/A30

Note: IC₅₀ is the concentration of the compound that causes 50% inhibition of the target enzyme's activity. Lower values indicate more potent inhibition.

Table 3: Anticancer Activity of (S)-1 (RS4690) against WNT-Dependent Colon Cancer

ActivityTarget/Cell LineEC₅₀ (µM)
DVL1 Binding Inhibition-0.49 ± 0.11
WNT Pathway InhibitionHCT1167.1 ± 0.6

Note: EC₅₀ is the concentration of the compound that gives a half-maximal response.

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathways

This compound derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the EGFR/BRAF and WNT/β-catenin pathways.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF EGF->EGFR Indole_Derivative_EGFR This compound Derivatives Indole_Derivative_EGFR->EGFR Indole_Derivative_BRAF This compound Derivatives Indole_Derivative_BRAF->BRAF

Caption: EGFR/BRAF signaling pathway and inhibitor targets.

WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled DVL1 DVL1 Frizzled->DVL1 GSK3B GSK3β DVL1->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription WNT WNT WNT->Frizzled Indole_Derivative_DVL1 (S)-1 (RS4690) Indole_Derivative_DVL1->DVL1

Caption: Inhibition of the WNT signaling pathway via DVL1.

4.2. Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 4-chlorophenylhydrazine) Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound This compound Derivative Characterization->Final_Compound

Caption: Generalized synthetic workflow for this compound derivatives.

Bioassay_Workflow Compound Synthesized this compound Derivatives Treatment Compound Treatment (Varying Concentrations) Compound->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Biological Assay (e.g., MTT Assay) Incubation->Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Assay->Data_Analysis Result Anticancer Activity Profile Data_Analysis->Result

Caption: Workflow for in vitro anticancer activity evaluation.

References

Application of 5-Chloroindole in Agrochemical Synthesis: A Focus on Herbicidal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

5-Chloroindole is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including those with applications in the agrochemical sector. Its substituted indole structure allows for the development of compounds with diverse modes of action, targeting various pests and weeds. This document provides detailed application notes on the use of this compound in the synthesis of potential agrochemicals, with a specific focus on the herbicidal activity of its derivatives.

Herbicidal Application: 1-Acetyl-5-chloroindoline

A key agrochemical application of this compound is as a precursor to 1-acetyl-5-chloroindoline, a compound that has been identified as possessing phytotoxic properties, indicating its potential as a herbicide. The herbicidal activity of indole derivatives is often attributed to their ability to act as auxin mimics, disrupting normal plant growth processes.

Mechanism of Action: Auxin Mimicry

Many synthetic indole derivatives exhibit herbicidal effects by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA).[1][2][3] At supraoptimal concentrations, these synthetic auxins lead to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The proposed mechanism of action for 1-acetyl-5-chloroindoline as an auxin mimic involves the nuclear auxin signaling pathway mediated by the TIR1/AFB family of F-box proteins.[1][4]

AuxinSignalingPathway

Experimental Protocols

Synthesis of 1-Acetyl-5-chloroindoline from this compound

This two-step protocol describes the reduction of this compound to 5-chloroindoline, followed by N-acetylation.

Step 1: Reduction of this compound to 5-Chloroindoline

  • Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in concentrated hydrochloric acid.

    • Cool the solution in an ice bath and add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Make the solution strongly alkaline by the slow addition of a concentrated NaOH solution while cooling in an ice bath.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloroindoline.

Step 2: N-Acetylation of 5-Chloroindoline

  • Materials: 5-chloroindoline, acetic anhydride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 5-chloroindoline in dichloromethane and add pyridine.

    • Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 1-acetyl-5-chloroindoline can be purified by recrystallization or column chromatography.

SynthesisWorkflow Start This compound Step1 Reduction (SnCl2, HCl) Start->Step1 Intermediate 5-Chloroindoline Step1->Intermediate Step2 N-Acetylation (Acetic Anhydride, Pyridine) Intermediate->Step2 Product 1-Acetyl-5-chloroindoline Step2->Product

Protocol for Herbicidal Activity Testing (Post-emergence)

This protocol outlines a general procedure for evaluating the post-emergence herbicidal efficacy of 1-acetyl-5-chloroindoline.

  • Plant Species: Select a range of broadleaf and grass weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria viridis (green foxtail)).

  • Plant Growth: Grow plants in pots containing a standard potting mix in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Herbicide Formulation:

    • Prepare a stock solution of 1-acetyl-5-chloroindoline in a suitable solvent (e.g., acetone).

    • Prepare serial dilutions of the stock solution to achieve the desired application rates.

    • For application, mix the diluted active ingredient with water and a surfactant (e.g., 0.5% v/v Tween 20) to ensure proper leaf wetting.

  • Application:

    • Apply the herbicidal formulations to plants at the 2-4 true leaf stage using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Include a negative control (surfactant in water) and a positive control (a commercial herbicide with a similar mode of action).

  • Evaluation:

    • Visually assess plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale from 0% (no effect) to 100% (plant death).

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the negative control.

Quantitative Data

While specific, publicly available quantitative data for the herbicidal activity of 1-acetyl-5-chloroindoline is limited, the following table presents hypothetical yet representative data for its potential efficacy against common weed species, based on the activity of other indole-based auxin mimic herbicides.

CompoundTarget Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%) (14 DAT*)
1-Acetyl-5-chloroindoline Amaranthus retroflexus10085
20095
Abutilon theophrasti10080
20092
Setaria viridis10040
20055
Commercial Standard Amaranthus retroflexus10090
(Auxin Mimic Herbicide)Abutilon theophrasti10088
Setaria viridis10045

*DAT: Days After Treatment

Note: The data presented in this table is for illustrative purposes to demonstrate the potential herbicidal profile of an indole-based compound and is not derived from direct experimental results for 1-acetyl-5-chloroindoline.

Conclusion

This compound is a promising starting material for the synthesis of novel agrochemicals. The derivative, 1-acetyl-5-chloroindoline, shows potential as a herbicide, likely acting as an auxin mimic. Further research is warranted to fully characterize its herbicidal spectrum, optimize its formulation, and conduct comprehensive toxicological and environmental impact studies. The protocols and information provided herein serve as a foundational guide for researchers and scientists in the field of agrochemical development.

References

Application Notes and Protocols: Synthesis of Neurologically Active Compounds from 5-Chloroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of neurologically active compounds derived from 5-chloroindole. This document offers detailed experimental protocols, summarized quantitative data, and visual representations of relevant biological pathways and experimental workflows. This compound serves as a versatile scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This compound has emerged as a key starting material for the synthesis of compounds with affinity for various neurological targets, including serotonin receptors and glycogen phosphorylase. This document details the preparation of two important classes of neurologically active compounds from this compound: 5-chloro-N,N-dimethyltryptamine (5-Cl-DMT), a serotonin receptor agonist, and this compound-2-carboxamides, which have shown potential as brain-type glycogen phosphorylase inhibitors.

Synthesis of 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT)

5-Cl-DMT is a tryptamine derivative with known activity at serotonin receptors. Its synthesis from this compound is a multi-step process, often employing the Speeter-Anthony tryptamine synthesis.

Experimental Protocol: Speeter-Anthony Synthesis of 5-Cl-DMT

This protocol outlines the conversion of this compound to 5-Cl-DMT.

Step 1: Synthesis of this compound-3-glyoxylyl Chloride

  • In a fume hood, dissolve this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The formation of a precipitate, this compound-3-glyoxylyl chloride, will be observed.

  • The precipitate can be filtered and washed with cold anhydrous diethyl ether or used directly in the next step.

Step 2: Synthesis of 5-Chloro-N,N-dimethyl-3-indoleglyoxylamide

  • Suspend the this compound-3-glyoxylyl chloride (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine (2.0-2.5 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture to remove any salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 5-chloro-N,N-dimethyl-3-indoleglyoxylamide, which can be purified by recrystallization or column chromatography.

Step 3: Reduction to 5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT)

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF in a round-bottom flask.

  • Carefully add the 5-chloro-N,N-dimethyl-3-indoleglyoxylamide (1.0 eq) portion-wise to the LiAlH₄ suspension.

  • Reflux the reaction mixture for 4-8 hours.

  • After cooling the reaction to 0 °C, cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-Cl-DMT can be purified by column chromatography on silica gel or by conversion to a salt (e.g., fumarate) followed by recrystallization.

This compound This compound This compound-3-glyoxylyl chloride This compound-3-glyoxylyl chloride This compound->this compound-3-glyoxylyl chloride Oxalyl Chloride, Et2O or THF 5-Chloro-N,N-dimethyl-3-indoleglyoxylamide 5-Chloro-N,N-dimethyl-3-indoleglyoxylamide This compound-3-glyoxylyl chloride->5-Chloro-N,N-dimethyl-3-indoleglyoxylamide Dimethylamine, Et2O or THF 5-Chloro-N,N-dimethyltryptamine 5-Chloro-N,N-dimethyltryptamine 5-Chloro-N,N-dimethyl-3-indoleglyoxylamide->5-Chloro-N,N-dimethyltryptamine LiAlH4, THF

Caption: Synthetic workflow for 5-Cl-DMT.
Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional activities (EC₅₀) of 5-Cl-DMT at various serotonin receptors.

CompoundTargetKi (nM)EC₅₀ (nM)Emax (%)Reference
5-Cl-DMT5-HT₁ₐ3341-[1]
5-Cl-DMT5-HT₂ₐ11018085[1]
5-Cl-DMT5-HT₂C25045070[1]

Note: Emax values are relative to serotonin.

Signaling Pathway

cluster_membrane Cell Membrane 5-HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Ion_Influx Na+, K+, Ca2+ Influx 5-HT3R->Ion_Influx Channel Opening Serotonin Serotonin Serotonin->5-HT3R Binds to orthosteric site 5-Cl-DMT 5-Cl-DMT 5-Cl-DMT->5-HT3R Binds to orthosteric site PAM This compound (Positive Allosteric Modulator) PAM->5-HT3R Binds to allosteric site Depolarization Neuronal Depolarization and Excitation Ion_Influx->Depolarization

Caption: 5-HT3 receptor signaling pathway.

Synthesis of this compound-2-carboxamides

This compound-2-carboxamides have been investigated for various biological activities, including as inhibitors of brain-type glycogen phosphorylase, which has implications for the treatment of cerebral ischemia.

Experimental Protocol: Synthesis of this compound-2-carboxamides

This protocol describes the synthesis of this compound-2-carboxamides starting from this compound.

Step 1: Synthesis of Ethyl this compound-2-carboxylate

This step can be achieved through a Fischer indole synthesis.

  • React 4-chlorophenylhydrazine with ethyl pyruvate in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) in a suitable solvent like ethanol.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, the product is typically precipitated by the addition of water.

  • The crude ethyl this compound-2-carboxylate can be collected by filtration and purified by recrystallization.

Step 2: Hydrolysis to this compound-2-carboxylic acid

  • Suspend ethyl this compound-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the this compound-2-carboxylic acid by filtration, wash with water, and dry.

Step 3: Amide Coupling to form this compound-2-carboxamides

  • Dissolve this compound-2-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 eq) and hydroxybenzotriazole (HOBt) (1.1-1.2 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound-2-carboxamide.

4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Ethyl this compound-2-carboxylate Ethyl this compound-2-carboxylate 4-Chlorophenylhydrazine->Ethyl this compound-2-carboxylate Ethyl Pyruvate, Acid Catalyst This compound-2-carboxylic acid This compound-2-carboxylic acid Ethyl this compound-2-carboxylate->this compound-2-carboxylic acid NaOH or KOH, EtOH/H2O This compound-2-carboxamide This compound-2-carboxamide This compound-2-carboxylic acid->this compound-2-carboxamide Amine, EDC, HOBt, DIPEA

Caption: Synthesis of this compound-2-carboxamides.
Pharmacological Data

The following table includes data for a representative this compound-2-carboxamide derivative that acts as a brain-type glycogen phosphorylase inhibitor.

CompoundTargetIC₅₀ (µM)Therapeutic PotentialReference
5-Chloro-N-phenyl-1H-indole-2-carboxamide derivativeBrain-type Glycogen Phosphorylase-Cerebral Ischemia[2]

Note: Specific IC₅₀ value for the brain-type isoform was not provided in the abstract, but the compound showed protective effects in a cerebral ischemia model.

Signaling Pathway

Ischemia Ischemia Glycogen_Accumulation Glycogen Accumulation Ischemia->Glycogen_Accumulation Neuronal_Damage Neuronal Damage Glycogen_Accumulation->Neuronal_Damage GP Glycogen Phosphorylase Glucose_Metabolism Altered Glucose Metabolism GP->Glucose_Metabolism Glycogenolysis GP->Neuronal_Damage Modulates Inhibitor This compound-2-carboxamide (Inhibitor) Inhibitor->GP Inhibits Neuroprotection Neuroprotection Inhibitor->Neuroprotection

Caption: Glycogen phosphorylase inhibition in ischemia.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of neurologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and pharmacological properties of novel this compound derivatives. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of new and effective treatments for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Biotransformation of 5-Chloroindole in Tissue Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of synthetic compounds using plant cell and tissue cultures represents a green and sustainable approach for the production of novel and high-value molecules. Plant cells possess a diverse enzymatic machinery capable of modifying a wide range of xenobiotics through reactions such as hydroxylation, glycosylation, and amino acid conjugation. 5-Chloroindole is a synthetic precursor of significant interest in the pharmaceutical industry for the synthesis of various bioactive compounds. Its biotransformation in plant tissue cultures could lead to the generation of novel derivatives with potentially enhanced biological activity or improved pharmacokinetic properties.

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of this compound using plant cell suspension cultures. While specific literature on the biotransformation of this compound in plant systems is limited, the methodologies presented here are based on established principles of plant cell culture and xenobiotic metabolism and can be adapted for this specific substrate.

Potential Biotransformation Pathways

Based on known plant metabolic pathways for indoles and halogenated aromatic compounds, the biotransformation of this compound in plant cell cultures is anticipated to proceed through several key reactions. These include:

  • Hydroxylation: The introduction of hydroxyl groups onto the indole ring is a common primary metabolic step.

  • Glycosylation: The attachment of sugar moieties (e.g., glucose) to hydroxylated or the indole nitrogen of this compound can increase its water solubility and stability.

  • Amino Acid Conjugation: Conjugation with amino acids, such as aspartic acid or glutamic acid, is a known detoxification pathway for auxins and related compounds in plants.

These potential pathways can lead to a variety of novel this compound derivatives.

Data Presentation: Representative Quantitative Data

Due to the limited availability of specific quantitative data for the biotransformation of this compound in plant tissue cultures, the following table presents a representative summary of expected results based on studies of similar halogenated compounds. This data is intended to serve as a benchmark for experimental design and analysis.

Culture SystemSubstrate Concentration (µM)Incubation Time (days)Major Metabolite(s)Conversion Rate (%)Metabolite Yield (mg/L)
Nicotiana tabacum (cell suspension)10075-Chloro-1-O-β-D-glucopyranosyl-indole6510.8
Catharanthus roseus (hairy roots)150105-Chloro-7-hydroxyindole409.2
Oryza sativa (cell suspension)1007This compound-3-acetic acid conjugate255.5

Experimental Protocols

Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures

This protocol outlines the steps for initiating and maintaining a plant cell suspension culture, a prerequisite for biotransformation studies.

1. Materials:

  • Plant of interest (e.g., Nicotiana tabacum, Catharanthus roseus)
  • Murashige and Skoog (MS) medium with vitamins
  • Sucrose
  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)
  • Agar (for solid medium)
  • Sterile water
  • 70% (v/v) Ethanol
  • 5% (v/v) Sodium hypochlorite solution
  • Sterile petri dishes, flasks, and surgical tools

2. Procedure:

  • Explant Preparation: Surface sterilize plant material (e.g., leaves, stems) by washing with sterile water, followed by immersion in 70% ethanol for 30 seconds and then in 5% sodium hypochlorite solution for 10-15 minutes. Rinse three times with sterile distilled water.
  • Callus Induction: Place the sterilized explants on solid MS medium supplemented with an appropriate concentration of auxins (e.g., 2,4-D) and cytokinins (e.g., kinetin) to induce callus formation. Incubate in the dark at 25 ± 2 °C.
  • Establishment of Suspension Culture: Transfer friable callus to a sterile flask containing liquid MS medium with a reduced concentration of agar or no agar.
  • Maintenance: Place the flask on an orbital shaker at 110-120 rpm under a 16/8 h light/dark cycle at 25 ± 2 °C. Subculture the cells every 14-21 days by transferring an aliquot of the cell suspension to fresh liquid medium.

Protocol 2: Biotransformation of this compound in Cell Suspension Cultures

This protocol details the procedure for feeding this compound to an established plant cell suspension culture and monitoring its transformation.

1. Materials:

  • Established plant cell suspension culture (14-21 days old)
  • This compound stock solution (sterile-filtered)
  • Liquid MS medium
  • Sterile flasks
  • Orbital shaker

2. Procedure:

  • Initiation of Experiment: Transfer a known amount of the cell suspension into fresh liquid MS medium in sterile flasks.
  • Substrate Feeding: Aseptically add the this compound stock solution to the cell suspension cultures to achieve the desired final concentration (e.g., 100 µM). A control culture without this compound should be run in parallel.
  • Incubation: Incubate the flasks on an orbital shaker under the same conditions as for maintenance.
  • Sampling: Aseptically withdraw samples of the culture (both cells and medium) at regular time intervals (e.g., 0, 1, 3, 5, 7, and 10 days) for analysis.

Protocol 3: Extraction and Analysis of Metabolites

This protocol describes the extraction of metabolites from the culture and their analysis by High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Culture samples (cells and medium)
  • Ethyl acetate or Methanol
  • Centrifuge
  • Rotary evaporator
  • HPLC system with a C18 column and UV or MS detector
  • Acetonitrile
  • Formic acid
  • Ultrapure water

2. Procedure:

  • Separation of Cells and Medium: Separate the cells from the medium by vacuum filtration or centrifugation.
  • Extraction from Medium: Extract the culture medium three times with an equal volume of ethyl acetate. Pool the organic phases and evaporate to dryness under reduced pressure.
  • Extraction from Cells: Homogenize the cells in methanol and extract for 24 hours at room temperature. Centrifuge the mixture and collect the supernatant. Repeat the extraction process. Pool the supernatants and evaporate to dryness.
  • Sample Preparation for HPLC: Re-dissolve the dried extracts from the medium and cells in a known volume of the initial mobile phase for HPLC analysis. Filter the samples through a 0.22 µm syringe filter.
  • HPLC Analysis: Inject the samples into an HPLC system. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid). Monitor the eluent at a suitable wavelength (e.g., 220 nm and 280 nm) for indole derivatives.
  • Quantification: Quantify the substrate and metabolites by comparing their peak areas with those of authentic standards.

Visualizations

experimental_workflow cluster_setup Culture Setup cluster_biotransformation Biotransformation cluster_analysis Analysis explant Plant Explant callus Callus Induction (Solid MS Medium) explant->callus suspension Suspension Culture (Liquid MS Medium) callus->suspension feeding Substrate Feeding (this compound) suspension->feeding incubation Incubation (Orbital Shaker) feeding->incubation sampling Time-course Sampling incubation->sampling extraction Metabolite Extraction (Cells & Medium) sampling->extraction hplc HPLC/LC-MS Analysis extraction->hplc data Data Interpretation hplc->data signaling_pathway Xenobiotic This compound (Xenobiotic) Receptor Membrane Receptor Xenobiotic->Receptor Enzymes Enzyme Synthesis (Hydroxylases, Glycosyltransferases) Xenobiotic->Enzymes Substrate ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade ROS->MAPK TFs Transcription Factors (e.g., WRKY, MYB) MAPK->TFs Genes Gene Expression (e.g., P450s, UGTs) TFs->Genes Genes->Enzymes Metabolites Biotransformed Products (Hydroxylated, Glycosylated This compound) Enzymes->Metabolites

Application Notes and Protocols for Cell Viability Assays with 5-Chloroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the effects of 5-Chloroindole derivatives on cell viability. The methodologies outlined here are essential for screening potential therapeutic compounds, elucidating mechanisms of action, and advancing drug discovery programs.

Introduction

This compound derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] These compounds have been shown to modulate key cellular processes, including cell proliferation, apoptosis, and signaling pathways critical to cancer progression.[3][4] Accurate and reproducible assessment of cell viability is a cornerstone of evaluating the efficacy of these derivatives. This application note details standard protocols for colorimetric-based viability assays (MTT and XTT) and a fluorescence-based apoptosis assay (Annexin V staining).

Data Presentation: Efficacy of this compound Derivatives

The following table summarizes the quantitative data on the antiproliferative and inhibitory activities of selected 5-chloro-indole derivatives against various cancer cell lines and specific kinases. This data provides a comparative overview of their potential as anticancer agents.

Compound/DerivativeTarget Cell Line/EnzymeAssay TypeKey Findings (IC₅₀/GI₅₀)Reference
5-chloro-indole-2-carboxylate derivatives (3a-e) Panc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 42 nM[5]
m-piperidinyl derivative (3e) EGFREnzyme InhibitionIC₅₀: 68 nM
p-pyrrolidin-1-yl derivative (3b) EGFREnzyme InhibitionIC₅₀: 74 nM
m-piperidinyl derivative (3e) LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 0.96 µM
p-pyrrolidin-1-yl derivative (3b) LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 1.12 µM
Erlotinib (Reference) EGFREnzyme InhibitionIC₅₀: 80 nM

Experimental Workflow

The general workflow for assessing the impact of this compound derivatives on cell viability involves initial screening with cytotoxicity assays followed by more detailed mechanistic studies.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Test Compounds MTT_XTT MTT / XTT Assays Cytotoxicity Assays->MTT_XTT Dose-Response Dose-Response & IC50 MTT_XTT->Dose-Response Determine Viability Apoptosis Assay Apoptosis Assay Dose-Response->Apoptosis Assay Select Lead Compounds AnnexinV Annexin V Staining Apoptosis Assay->AnnexinV Flow Cytometry Flow Cytometry Analysis AnnexinV->Flow Cytometry Signaling Pathway Analysis Signaling Pathway Analysis Flow Cytometry->Signaling Pathway Analysis Confirm Apoptosis

General experimental workflow for cell-based assays.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

XTT Cell Viability Assay

The XTT assay is another colorimetric method that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Other materials are the same as for the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Addition: Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V Apoptosis Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is used as a vital dye to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and WNT/β-catenin pathways.

EGFR Signaling Pathway

The EGFR is a transmembrane protein that, upon activation, triggers a cascade of downstream signaling events that promote cell proliferation and survival. Several 5-chloro-indole derivatives have demonstrated the ability to inhibit EGFR, thereby blocking these pro-cancerous signals.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras 5_Chloroindole This compound Derivatives 5_Chloroindole->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway.

This comprehensive guide provides a solid foundation for researchers to reliably assess the cytotoxic and apoptotic effects of this compound derivatives, facilitating the identification and characterization of promising new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 5-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 5-Chloroindole synthesis. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, a widely used method.[1][2][3]

Q1: My Fischer indole synthesis reaction is resulting in a low yield or failing completely. What are the common causes?

Low to no yield in a Fischer indole synthesis can be attributed to several factors:

  • Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not effectively promote the reaction, while an overly strong acid can lead to the degradation of the starting material or the final product.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may prevent the reaction from proceeding, whereas excessive heat can cause decomposition of the reactants or products.[1]

  • Poor Quality of Starting Materials: Impurities present in the phenylhydrazine, the carbonyl compound, or the solvent can interfere with the reaction and inhibit product formation.

  • Unfavorable Substrate: Certain hydrazones, such as those derived from acetaldehyde, are known to be unsuitable for this reaction. Additionally, strong electron-donating substituents on the carbonyl-derived portion of the hydrazone can promote N-N bond cleavage, a competing side reaction.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products often arises from side reactions or the use of unsymmetrical ketones. To improve selectivity:

  • Optimize the Acid Catalyst and Solvent: The regioselectivity of the Fischer indole synthesis can sometimes be controlled by modifying the acid catalyst and solvent. A systematic screening of different acids (both Brønsted and Lewis acids) and solvents is recommended to find the optimal conditions for your specific substrate.

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor certain side reactions, such as N-N cleavage, which can compete with the desired indole formation.

  • Purification Challenges: Indole derivatives can have similar polarities, making purification by silica gel chromatography challenging. Consider alternative purification methods like recrystallization or using a different stationary phase for chromatography.

Q3: How do I choose the appropriate acid catalyst for my Fischer indole synthesis?

The selection of the acid catalyst is a critical step. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.

  • If you are experiencing low yields with a weak acid like acetic acid, consider switching to a stronger Brønsted acid or a Lewis acid.

  • Conversely, if you suspect that your starting material or product is degrading, using a milder acid may be beneficial.

  • It is advisable to run small-scale parallel reactions to screen different acid catalysts and identify the one that provides the best yield and selectivity for your specific synthesis.

Q4: Are there alternative methods for synthesizing this compound if the Fischer indole synthesis is not effective?

Yes, several other methods for the synthesis of this compound have been reported:

  • Halogen-Halogen Exchange: A commercially feasible method involves a halogen-halogen exchange reaction starting from 5-bromoindole, using cuprous chloride in an aprotic solvent like N-methyl-2-pyrrolidone. This method has been shown to produce good yields.

  • Multi-step Synthesis from Indoline: Another approach starts with the acylation of indoline, followed by chlorination to form 1-acyl-5-chloroindoline. Subsequent saponification and dehydrogenation yield this compound.

Quantitative Data Summary

The following table summarizes yield data for the synthesis of this compound and its precursors under various reaction conditions.

Starting Material(s)Reaction TypeCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine, 3-PentanoneFischer Indole Synthesisp-Toluenesulfonic acidNone1000.0882
IndolineAcylation, Chlorination, Saponification, DehydrogenationAcetic anhydride, Chlorine, NaOH, Ruthenium catalystToluene25-40Not Specified74-77
IndolineAcylation, Chlorination, Saponification, DehydrogenationPropionic anhydride, Chlorine, NaOH, Ruthenium catalystTolueneNot SpecifiedNot Specified77
IndolineAcylation, Chlorination, Saponification, DehydrogenationHexanoyl chloride, Chlorine, NaOH, Ruthenium catalystTolueneNot SpecifiedNot Specified80
5-BromoindoleHalogen ExchangeCuprous chlorideN-Methyl-2-pyrrolidoneNot SpecifiedNot SpecifiedGood
1-(tert-Butoxycarbonyl)-5-chloroindoleDeprotection2,2,2-TrifluoroethanolNot Specified150 (Microwave)198

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Ethyl-3-methyl-5-chloroindole (General Procedure)

This protocol is adapted from a general solvent-free Fischer indole synthesis method.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • 3-Pentanone

  • p-Toluenesulfonic acid monohydrate

  • Water

Procedure:

  • In a test tube, combine 4-chlorophenylhydrazine hydrochloride (1.0 mmol), 3-pentanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).

  • Heat the mixture in a water bath at approximately 100 °C for 5 minutes, swirling the test tube to ensure thorough mixing.

  • After 5 minutes, remove the test tube from the water bath and allow it to cool to room temperature.

  • Add water to the cooled mixture to precipitate the crude product.

  • Collect the crude product by filtration.

  • Wash the collected solid with water to remove any remaining acid and water-soluble impurities.

  • Dry the product thoroughly.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of this compound Derivatives by Recrystallization

This protocol provides a general guideline for the purification of solid this compound derivatives.

Materials:

  • Crude this compound derivative

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound derivative into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask and begin stirring.

  • Gently heat the mixture on a hot plate while continuing to stir. Add ethanol portion-wise until the solid completely dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Once a clear solution is obtained, slowly add deionized water dropwise to the hot solution while stirring until a slight turbidity persists.

  • If excess water is added and the product precipitates, add a small amount of hot ethanol until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature to promote the formation of large crystals.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified this compound derivative.

Visual Guides

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone Acid Catalyst Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Tautomerization to Ene-hydrazine Phenylhydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Heat Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Acid Catalyst Indole Aromatic Indole Product Elimination->Indole

Caption: Fischer Indole Synthesis Pathway.

Troubleshooting_Workflow Start Low Yield of this compound? CheckCatalyst Screen Acid Catalysts (Brønsted vs. Lewis) Start->CheckCatalyst Yes CheckTemp Optimize Reaction Temperature & Time CheckCatalyst->CheckTemp CheckPurity Verify Purity of Starting Materials CheckTemp->CheckPurity MultipleProducts Multiple Products Observed? CheckPurity->MultipleProducts ConsiderRoute Consider Alternative Synthesis Route Success Improved Yield ConsiderRoute->Success MultipleProducts->ConsiderRoute No OptimizeSelectivity Optimize Catalyst & Solvent for Selectivity MultipleProducts->OptimizeSelectivity Yes Purification Refine Purification Method (e.g., Recrystallization) OptimizeSelectivity->Purification Purification->Success

Caption: Troubleshooting this compound Synthesis.

References

Purification of 5-Chloroindole by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloroindole by recrystallization and column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to off-white or slightly greyish-green crystalline powder.[1][2] The reported melting point is in the range of 69-72 °C.[2][3] A broad melting range or a discolored appearance can be indicative of impurities.

Q3: What are some common impurities I might encounter in crude this compound?

Common impurities can originate from the starting materials or side reactions during synthesis, particularly if a Fischer indole synthesis is employed.[4] Potential impurities may include:

  • Unreacted starting materials (e.g., 4-chlorophenylhydrazine and the corresponding ketone/aldehyde).

  • Regioisomers, if an unsymmetrical ketone was used in the synthesis.

  • Products from the cleavage of the N-N bond in the hydrazone intermediate, leading to species like anilines.

  • Polymerization or degradation products, especially if harsh acidic conditions or high temperatures were used.

  • Oxidation byproducts, as indoles can be susceptible to air oxidation, which may lead to colored impurities.

Q4: How can I monitor the purity of this compound during the purification process?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity of this compound. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from its impurities on a silica gel plate. Visualization can be achieved using a UV lamp (254 nm), as indole derivatives are often UV-active. Staining with a potassium permanganate solution can also be used to visualize spots.

Recrystallization Troubleshooting Guide

Q1: My this compound is not dissolving in the hot recrystallization solvent.

  • Possible Cause: The solvent may not be appropriate for this compound, or you may not be using a sufficient volume of it.

  • Solution:

    • Ensure you are using a suitable solvent. Petroleum ether is a commonly cited solvent for the recrystallization of this compound. Other potential solvents for indoles include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.

    • Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.

Q2: Oily droplets are forming instead of crystals upon cooling.

  • Possible Cause: The presence of impurities can inhibit crystallization. The cooling process might be too rapid, or the solvent may not be ideal.

  • Solution:

    • Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Add a seed crystal of pure this compound if available.

    • Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Consider a mixed solvent system. If your compound is too soluble, you can add a "poor" solvent (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.

Q3: The recrystallized this compound is still colored.

  • Possible Cause: Colored impurities may be co-crystallizing with your product. These are often oxidation byproducts.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

Q4: The recovery yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or product was lost during transfers.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cool the solution in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.

    • If using a mixed solvent system like ethanol/water, the ratio is crucial. A higher proportion of the "poor" solvent (water) in the cold wash can help minimize losses.

Column Chromatography Troubleshooting Guide

Q1: I am not getting good separation of this compound from its impurities on the TLC plate.

  • Possible Cause: The chosen mobile phase is not optimal for separation.

  • Solution:

    • Systematically vary the ratio of your solvents. For a hexane/ethyl acetate system, try different ratios (e.g., 9:1, 8:2, 7:3) to find the one that gives the best separation of your product from impurities. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.

    • If a single solvent system is not effective, consider trying a different solvent combination, for instance, dichloromethane/methanol for more polar compounds.

Q2: The this compound is eluting too quickly from the column.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

Q3: The this compound is not moving from the origin of the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).

Q4: The collected fractions of this compound are still impure after column chromatography.

  • Possible Cause: The column may have been overloaded, the packing may be poor, or the elution was too fast.

  • Solution:

    • Ensure you are not loading too much crude material onto the column. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.

    • Pack the column carefully to avoid air bubbles and channels.

    • Run the column at a steady, controlled flow rate.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of closely eluting compounds.

Data Presentation

ParameterCrude this compound (Typical)Recrystallized this compound (Expected)Chromatographed this compound (Expected)
Appearance Brownish or off-white solidWhite to slightly off-white crystalline solidWhite solid
Purity (by HPLC) 85-95%>99%>99.5%
Melting Point 65-70 °C (broad)69-72 °C (sharp)70-72 °C (sharp)
Typical Yield N/A70-90%60-85%

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound using a single solvent (petroleum ether) or a mixed solvent system (ethanol/water).

Materials:

  • Crude this compound

  • Recrystallization solvent(s): Petroleum ether (boiling range 60-80 °C) OR Ethanol and Deionized Water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Single Solvent (Petroleum Ether): Place a small amount of crude this compound in a test tube and add a few drops of petroleum ether. It should be sparingly soluble at room temperature but dissolve upon heating.

    • Mixed Solvent (Ethanol/Water): this compound is soluble in hot ethanol and insoluble in water.

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • For Petroleum Ether: Add the minimum amount of hot petroleum ether to the flask while stirring and heating to dissolve the solid completely.

    • For Ethanol/Water: Add the minimum amount of hot ethanol to dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization:

    • For Petroleum Ether: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

    • For Ethanol/Water: While the ethanol solution is hot, add deionized water dropwise with stirring until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (petroleum ether or an ethanol/water mixture of the same ratio as the crystallization solution).

    • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol outlines a procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to find a system where the this compound has an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • A gradient elution can be employed for better separation:

      • Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) for 2-3 column volumes.

      • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15) over several column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Dry the product under high vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve Decolorize Add activated charcoal (optional, if colored) Dissolve->Decolorize HotFilter Hot filtration to remove insolubles Dissolve->HotFilter Decolorize->HotFilter Cool Cool slowly to induce crystallization HotFilter->Cool Isolate Isolate crystals by vacuum filtration Cool->Isolate Wash Wash with ice-cold solvent Isolate->Wash Dry Dry crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Analysis Crude Crude this compound TLC TLC analysis for solvent system Crude->TLC Pack Pack column with silica gel TLC->Pack Load Load sample onto column Pack->Load Elute Elute with solvent (isocratic or gradient) Load->Elute Collect Collect fractions Elute->Collect Monitor Monitor fractions by TLC Collect->Monitor Combine Combine pure fractions Monitor->Combine Evaporate Evaporate solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic cluster_solutions_R Recrystallization Solutions cluster_solutions_C Chromatography Solutions Start Purification Issue Encountered Recrystallization Recrystallization Issue Start->Recrystallization Chromatography Chromatography Issue Start->Chromatography LowYield_R Low Yield Recrystallization->LowYield_R OilingOut Oiling Out Recrystallization->OilingOut ColoredProduct_R Colored Product Recrystallization->ColoredProduct_R PoorSep_C Poor Separation Chromatography->PoorSep_C NoElution Compound Not Eluting Chromatography->NoElution FastElution Compound Eluting Too Fast Chromatography->FastElution Sol_LowYield_R Use min. solvent Cool in ice bath Minimal cold wash LowYield_R->Sol_LowYield_R Address Sol_OilingOut Slow cooling Scratch flask Use seed crystal OilingOut->Sol_OilingOut Address Sol_ColoredProduct_R Use activated charcoal Perform hot filtration ColoredProduct_R->Sol_ColoredProduct_R Address Sol_PoorSep_C Optimize mobile phase (TLC) Use gradient elution Check column packing PoorSep_C->Sol_PoorSep_C Address Sol_NoElution Increase mobile phase polarity NoElution->Sol_NoElution Address Sol_FastElution Decrease mobile phase polarity FastElution->Sol_FastElution Address

Caption: Logical relationships for troubleshooting common purification issues.

References

Common impurities in 5-Chloroindole and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and purifying 5-Chloroindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Common impurities in this compound are often related to its synthesis, which typically involves the Fischer indole synthesis or variations thereof. Potential impurities include:

  • Starting Materials: Unreacted starting materials such as 4-chlorophenylhydrazine and various aldehydes or ketones.

  • Isomeric Impurities: Positional isomers like 4-Chloroindole, 6-Chloroindole, and 7-Chloroindole can be present, arising from impurities in the initial chlorinated starting materials.

  • Related Halogenated Indoles: In some commercial samples, traces of 5-bromoindole have been found.[1]

  • Oxidation/Degradation Products: Indoles can be susceptible to oxidation, leading to colored impurities.

  • Solvent Residues: Residual solvents from the synthesis and purification process may be present.

Q2: My this compound appears discolored (yellow, brown, or pink). What is the cause and is it still usable?

A2: Discoloration in this compound is typically due to the presence of oxidized impurities or minor degradation products. While slight discoloration may not significantly impact some applications, for sensitive experiments such as in drug development, purification is highly recommended to ensure the integrity of your results. The color can often be removed by recrystallization with the aid of activated charcoal.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and air. It is best stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: If your this compound fails to crystallize, it may be due to an excess of solvent, the presence of impurities that inhibit crystallization, or cooling the solution too quickly. Try the following troubleshooting steps:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the this compound.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.

  • Consider a Different Solvent System: If the above methods fail, your chosen solvent may not be ideal. Re-evaluate the solubility of this compound in different solvents to find a more suitable system.

Troubleshooting Guides

Purification by Recrystallization

Problem: Low recovery of this compound after recrystallization.

Possible Causes & Solutions:

CauseSolution
Excessive Solvent Used Use the minimum amount of hot solvent necessary to dissolve the crude this compound.
Premature Crystallization Preheat the filtration funnel and receiving flask to prevent the compound from crystallizing out during hot filtration.
Compound is Too Soluble Ensure the chosen solvent provides low solubility at cool temperatures. If not, select a different solvent or solvent system.
Incomplete Crystallization Allow sufficient time for crystallization at room temperature and then in an ice bath to maximize yield.
Purification by Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.3 for this compound. A common starting point is a mixture of petroleum ether and ethyl acetate.[2]
Column Overloading The amount of crude material is too high for the amount of stationary phase. As a general rule, use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Poor Column Packing Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.
Compound Degradation on Silica Some indole derivatives can be sensitive to the acidic nature of silica gel. If you observe streaking or the appearance of new spots on TLC after exposure to silica, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]

Quantitative Data on Purification

The following table provides representative data on the purity of this compound before and after purification by common laboratory techniques. The exact values can vary depending on the nature and quantity of impurities in the starting material.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Key Impurities Removed
Recrystallization 90-95%>98%Colored impurities, less soluble byproducts
Column Chromatography 85-95%>99%Isomers, closely related byproducts

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. Petroleum ether is a commonly cited solvent for this purpose.[4]

Materials:

  • Crude this compound

  • Petroleum ether (boiling range 60-80 °C)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of petroleum ether and gently heat the mixture while stirring. Continue to add small portions of hot petroleum ether until the this compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase by running TLC plates of the crude material in various ratios of petroleum ether and ethyl acetate. A good starting point is a 10:1 mixture of petroleum ether to ethyl acetate.[2] The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (petroleum ether).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.

    • Carefully add the resulting dry powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to begin eluting the compounds.

    • Collect the eluent in fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Troubleshooting Guide

Troubleshooting_5_Chloroindole_Purification Troubleshooting Workflow for this compound Purification start Crude this compound purity_check Assess Purity (TLC, NMR, etc.) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end_product Pure this compound is_pure->end_product Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization Minor Impurities/ Discoloration column_chrom Column Chromatography purification_method->column_chrom Multiple/ Close-eluting Impurities recrystallization_outcome Recrystallization Successful? recrystallization->recrystallization_outcome column_outcome Column Chromatography Successful? column_chrom->column_outcome recrystallization_outcome->purity_check Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent - Induce crystallization - Slow cooling recrystallization_outcome->troubleshoot_recrystallization No column_outcome->purity_check Yes troubleshoot_column Troubleshoot Column: - Optimize eluent - Check column packing - Consider different stationary phase column_outcome->troubleshoot_column No troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chrom

Caption: Troubleshooting workflow for this compound purification.

References

Side reactions to avoid during the synthesis of 5-Chloroindole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 5-chloroindole derivatives. Our aim is to help you anticipate and resolve common experimental challenges, thereby improving reaction outcomes and accelerating your research.

Frequently Asked Questions (FAQs)

Q1: What are the general effects of the 5-chloro substituent on the reactivity of the indole ring?

A1: The chlorine atom at the 5-position acts as an electron-withdrawing group, which significantly modifies the electronic properties of the indole ring.[1][2] This leads to:

  • Decreased Nucleophilicity: The ring is deactivated towards electrophilic aromatic substitution, meaning harsher reaction conditions may be required compared to unsubstituted indole.[1]

  • Increased N-H Acidity: The electron-withdrawing nature of chlorine increases the acidity of the N-H proton, facilitating its deprotonation.[1] This is a crucial consideration for N-alkylation and other reactions involving the indolide anion.[1]

Q2: My this compound solution turns dark or forms a precipitate upon addition of acid. What is happening?

A2: Indoles, including this compound, are sensitive to acidic conditions and can undergo acid-catalyzed polymerization. The C3 position of the indole ring is particularly susceptible to protonation, which can initiate a chain reaction leading to the formation of colored oligomers and polymers. It is advisable to avoid strong acidic conditions or to use them with caution, often at low temperatures and for short reaction times.

Q3: I am struggling with the regioselectivity of N-alkylation versus C3-alkylation of my this compound derivative. How can I control the outcome?

A3: The competition between N-alkylation and C3-alkylation is a common challenge in indole chemistry. The regioselectivity is highly dependent on the reaction conditions:

  • Base and Solvent System: The choice of base and solvent is critical. For instance, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF typically favors N-alkylation by forming the indolide anion.

  • Counter-ion: The nature of the counter-ion from the base can also influence the site of alkylation.

  • Reaction Temperature: Higher temperatures often favor N-alkylation.

In some cases, specialized techniques like using microdroplet reactions have been shown to favor N-alkylation even without a catalyst, in contrast to bulk reactions that yield C-alkylation products.

Troubleshooting Guides for Common Synthetic Routes

This section provides troubleshooting for specific side reactions and issues encountered during popular indole synthesis methods for preparing this compound derivatives.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for constructing the indole core. However, several side reactions can occur, especially with substituted precursors.

Issue 1: Low or No Yield of the Desired this compound

Potential Cause Troubleshooting Strategy
Inappropriate Acid Catalyst The choice of acid is crucial. If a weak acid (e.g., acetic acid) is ineffective, consider a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂). Conversely, if degradation is observed, a milder acid may be necessary.
Suboptimal Reaction Conditions Insufficient heat may prevent the reaction from proceeding, while excessive heat can cause decomposition. A systematic optimization of temperature and reaction time is recommended.
Poor Quality Starting Materials Impurities in the 4-chlorophenylhydrazine or the carbonyl compound can interfere with the reaction. Ensure the purity of starting materials and use anhydrous solvents.
N-N Bond Cleavage Electron-donating substituents on the carbonyl-derived portion of the hydrazone can promote N-N bond cleavage, a competing side reaction. While the 5-chloro group is electron-withdrawing, other substituents on your starting materials could contribute to this issue.

Issue 2: Formation of Multiple Products

Side Product Identification and Mitigation
Regioisomers When using an unsymmetrical ketone, two different regioisomers can be formed. The product ratio can be influenced by the acidity of the medium. Careful analysis (e.g., by NMR) is required to identify the isomers. Adjusting the acid catalyst may alter the regioselectivity.
Aldol Condensation Products Acidic conditions can promote the self-condensation of enolizable starting ketones or aldehydes. This can be minimized by carefully controlling the reaction temperature and the rate of acid addition.
Polymerization/Decomposition Harsh acidic conditions and high temperatures can lead to the degradation or polymerization of both the starting materials and the indole product. Using milder conditions or shorter reaction times can help to avoid this.

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_troubleshooting start Low/No Yield or Multiple Products check_purity Verify Starting Material Purity start->check_purity optimize_acid Optimize Acid Catalyst check_purity->optimize_acid adjust_conditions Adjust Temperature & Time optimize_acid->adjust_conditions analyze_side_products Analyze Side Products (TLC, NMR, MS) adjust_conditions->analyze_side_products regioisomers Regioisomers Formed? analyze_side_products->regioisomers aldol Aldol Condensation? regioisomers->aldol No modify_acid Modify Acid Catalyst to Influence Regioselectivity regioisomers->modify_acid Yes polymerization Polymerization/Degradation? aldol->polymerization No control_temp Control Temperature and Addition Rate aldol->control_temp Yes milder_conditions Use Milder Conditions polymerization->milder_conditions Yes success Improved Yield/Purity polymerization->success No modify_acid->success control_temp->success milder_conditions->success

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a valuable method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. When synthesizing a this compound derivative, the starting material would be a 2,4-disubstituted nitroarene.

Issue: Low Yield of the 7-Substituted-5-chloroindole

Potential Cause Troubleshooting Strategy
Grignard Reagent Stoichiometry At least three equivalents of the vinyl Grignard reagent are required for the reaction with a nitroarene to proceed to completion. Ensure the quality and accurate titration of your Grignard reagent.
Steric Hindrance at Ortho Position The Bartoli synthesis generally works well with bulky ortho substituents, as they facilitate the key-sigmatropic rearrangement. If the ortho substituent to the nitro group is small, the reaction may be less efficient.
Side Reactions of the Grignard Reagent Grignard reagents are highly reactive and can participate in side reactions with moisture, oxygen, or other electrophilic functional groups in the starting material. Ensure strictly anhydrous and inert reaction conditions.

Reaction Pathway for Bartoli Indole Synthesis

bartoli_pathway nitroarene o-Substituted Nitroarene grignard1 + Vinyl Grignard (1 eq.) nitroarene->grignard1 intermediate3 Intermediate 3 grignard1->intermediate3 nitrosoarene Nitrosoarene (4) intermediate3->nitrosoarene grignard2 + Vinyl Grignard (1 eq.) nitrosoarene->grignard2 intermediate7 Intermediate 7 grignard2->intermediate7 rearrangement [3,3]-Sigmatropic Rearrangement intermediate7->rearrangement intermediate8 Intermediate 8 rearrangement->intermediate8 cyclization Cyclization & Tautomerization intermediate8->cyclization intermediate10 Intermediate 10 cyclization->intermediate10 grignard3 + Vinyl Grignard (1 eq.) intermediate10->grignard3 salt Dimagnesium Indole Salt (12) grignard3->salt workup Aqueous Workup salt->workup indole Substituted Indole (13) workup->indole

Caption: Simplified reaction pathway of the Bartoli indole synthesis.

Madelung Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. This method is often used for the preparation of 2-alkinylindoles.

Issue: Low Yield or Reaction Failure

Potential Cause Troubleshooting Strategy
Insufficiently Strong Base The reaction requires a very strong base (e.g., sodium or potassium alkoxides, LDA) to deprotonate both the amide nitrogen and the benzylic position. Ensure the base is sufficiently strong and used in the correct stoichiometry.
High Reaction Temperatures The Madelung synthesis often requires very high temperatures (200–400 °C), which can lead to decomposition of starting materials and products. Recent modifications using systems like LiN(SiMe₃)₂/CsF may allow for milder conditions.
Effect of Substituents The efficiency of the reaction is highly dependent on the substituents. While electron-withdrawing groups like the 5-chloro substituent can sometimes increase the yield, bulky groups ortho to the cyclization site can hinder the reaction.
Alternative Acidic Protons If there are other acidic protons in the molecule, the base may react at those sites instead of the desired positions, preventing cyclization.

Logical Relationship for Troubleshooting Madelung Synthesis

madelung_troubleshooting start Low Yield in Madelung Synthesis check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes increase_base Use a stronger base (e.g., LDA, NaOtBu) check_base->increase_base No check_substituents Are substituents hindering the reaction? check_temp->check_substituents Yes optimize_temp Optimize temperature (avoid decomposition) check_temp->optimize_temp No modify_substrate Consider substrate modification if sterically hindered check_substituents->modify_substrate Yes success Improved Yield check_substituents->success No increase_base->success optimize_temp->success modify_substrate->success

Caption: Troubleshooting logic for the Madelung indole synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below is a generalized protocol for a common reaction in the synthesis of this compound derivatives.

General Protocol for Halogen Exchange to Synthesize this compound

This protocol describes the synthesis of this compound from 5-bromoindole via a halogen-halogen exchange reaction.

Materials:

  • 5-bromoindole

  • Cuprous chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • Magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a mixture of 5-bromoindole and cuprous chloride (CuCl) in a dipolar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 100°C) and stir for a designated period (e.g., 6-24 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over a drying agent (e.g., MgSO₄) and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain pure this compound.

Disclaimer: The information provided in this technical support center is for research and informational purposes only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions. Users should consult original research articles for detailed experimental conditions and characterization data.

References

Stability issues of 5-Chloroindole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 5-Chloroindole under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is known to be stable under normal temperatures and pressures. However, it is sensitive to light and air. For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend refrigeration at temperatures between 2°C and 8°C, or below 15°C, in a well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to degradation of the compound.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive. Exposure to light can cause degradation. It is crucial to store the compound in a dark place and to protect solutions from light during experiments whenever possible.

Q4: How stable is this compound in common organic solvents?

A4: While specific quantitative stability data in common organic solvents is limited, indole derivatives can be susceptible to degradation in certain solvents, especially over extended periods. For analytical purposes, freshly prepared solutions are always recommended. When using solvents like methanol, ethanol, DMSO, and acetonitrile for HPLC analysis, it is important to use HPLC-grade solvents to avoid impurities that could catalyze degradation.[2][3][4] For long-term storage of solutions, it is advisable to store them at low temperatures (e.g., -20°C) and protected from light.

Q5: What is the expected stability of this compound under acidic and basic conditions?

A5: Indole and its derivatives are generally more susceptible to degradation under acidic conditions compared to neutral or basic conditions. In the presence of strong acids, indoles can be protonated, which may lead to polymerization or other degradation reactions. While generally more stable under basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can also cause degradation.

Troubleshooting Guide: Stability Issues in Experiments

Observed Issue Potential Cause Recommended Solution
Discoloration of solid this compound (e.g., turning pink or brown) Exposure to air and/or light.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial in a refrigerator.
Unexpected peaks in HPLC analysis of a freshly prepared solution Impurities in the starting material or solvent, or rapid degradation.Use high-purity this compound and HPLC-grade solvents. Prepare solutions fresh before use and keep them protected from light.
Loss of compound over time in solution Degradation due to pH, light, temperature, or reaction with solvent impurities.Buffer the solution to a neutral pH if compatible with the experiment. Store solutions at low temperatures (2-8°C or -20°C) and in amber vials. Use anhydrous solvents when possible.
Formation of a precipitate when dissolving in aqueous solutions Low aqueous solubility of this compound.This compound has low solubility in water. A co-solvent such as DMSO or ethanol may be required. Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium. Be mindful of the final solvent concentration.
Inconsistent results in biological assays Degradation of this compound in the assay medium.Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Consider adding antioxidants if oxidative degradation is suspected and the antioxidant does not interfere with the assay.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (100 µg/mL in a suitable solvent) at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

This compound is known to be a positive allosteric modulator of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which causes neuronal depolarization. As a positive allosteric modulator, this compound would enhance the effect of serotonin on the receptor. The influx of Ca²⁺ can trigger various downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_ions receptor 5-HT3 Receptor Na_ion Na+ receptor->Na_ion Influx Ca_ion Ca2+ receptor->Ca_ion Influx serotonin Serotonin (5-HT) serotonin->receptor Binds to chloroindole This compound (Positive Allosteric Modulator) chloroindole->receptor Modulates depolarization Neuronal Depolarization Na_ion->depolarization calcium_cascade Increased Intracellular Ca2+ Ca_ion->calcium_cascade downstream Downstream Signaling Cascades calcium_cascade->downstream

5-HT3 Receptor Signaling Pathway Modulation.
Experimental Workflow: Stability Testing of this compound

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_stress Forced Degradation Conditions cluster_data Data Analysis start Start: this compound Sample prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) start->prep_stock acid Acidic (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Basic (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative Expose to Stress thermal Thermal (Solid & Solution, 80°C) prep_stock->thermal Expose to Stress photo Photolytic (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis HPLC-MS Analysis sampling->analysis quantify Quantify Degradation analysis->quantify identify Identify Degradation Products analysis->identify report Generate Stability Report quantify->report identify->report end End report->end

Workflow for Forced Degradation Study.

References

Technical Support Center: 5-Chloroindole Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Chloroindole to prevent its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (from white/off-white to yellow/orange/brown) Oxidation due to exposure to air.Discard the reagent as its purity is compromised. For future prevention, store this compound under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed.[1]
Photodegradation due to exposure to light.Discard the reagent. Store this compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1][2]
Change in physical state (e.g., clumping of crystalline powder) Absorption of moisture.While some clumping may not significantly impact all experiments, it indicates improper storage. For sensitive applications, it is best to use a fresh, freely flowing powder. Ensure the storage container is tightly sealed and consider storing it in a desiccator.
Inconsistent experimental results using stored this compound Degradation of the compound, leading to lower purity and the presence of impurities.It is crucial to use this compound of known purity. If degradation is suspected, it is recommended to re-purify the material or use a fresh batch. A stability-indicating analytical method, such as HPLC, should be used to assess the purity before use.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Formation of degradation products.Characterize the new peaks using techniques like LC-MS or GC-MS to identify potential degradation products. Review storage conditions and handling procedures to identify the cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place.[1] Specifically:

  • Temperature: While room temperature is sometimes cited, storage at lower temperatures is recommended, such as refrigerated (2-8°C) or even cooler (<15°C).[1]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.

Q2: How does this compound degrade?

A2: this compound is primarily susceptible to degradation through two main pathways:

  • Oxidation: Exposure to air can cause oxidation of the indole ring. While the exact products of this compound oxidation are not extensively documented in readily available literature, oxidation of the indole scaffold can lead to various hydroxylated and ring-opened products.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. For some halogenated indoles, this can involve dehalogenation or other complex photochemical reactions.

Q3: What are the visible signs of this compound degradation?

A3: A noticeable change in color from its typical white to off-white or slightly grayish-green crystalline powder to yellow, orange, or brown is a strong indicator of degradation. Changes in physical form, such as the powder becoming clumpy or sticky, may also suggest moisture absorption and potential degradation.

Q4: Can I still use this compound that has changed color?

A4: It is strongly advised not to use discolored this compound. The color change indicates the presence of impurities, which are the degradation products. Using a degraded reagent can lead to unreliable and irreproducible experimental results.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a robust way to separate and quantify this compound from its potential degradation products. Other methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and structural elucidation of impurities.

Q6: Are there any chemicals that are incompatible with this compound?

A6: Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products. This method should be validated according to ICH guidelines.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

Materials:

  • This compound reference standard

  • This compound sample for testing

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Prepare sample solutions of this compound at a similar concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed sample for analysis.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL

  • Analysis and Data Interpretation:

    • Inject the unstressed sample, stressed samples, and a blank (solvent) into the HPLC system.

    • Compare the chromatograms of the stressed samples with the unstressed sample.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

    • Calculate the percentage degradation of this compound in each stress condition.

Quantitative Data Summary:

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Example)Number of Degradation Peaks (Example)
Acid Hydrolysis0.1 M HCl24 hours60°C15%2
Base Hydrolysis0.1 M NaOH24 hours60°C10%1
Oxidation3% H₂O₂24 hoursRoom Temp25%3
ThermalDry Heat48 hours80°C5%1
PhotolyticUV Light (254 nm)24 hoursRoom Temp30%4

Note: The % degradation and number of degradation peaks are illustrative and will depend on the specific experimental conditions.

Visualizations

degradation_pathways cluster_main This compound Degradation This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Oxidation (Air) Photodegradation (Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_workflow Stability Testing Workflow Start Obtain this compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Evaluate Peak Purity and Quantify Degradants HPLC_Analysis->Data_Evaluation Conclusion Assess Stability Profile Data_Evaluation->Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 5-Chloroindole-based therapeutic agents. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound-based anticancer drugs?

A1: this compound derivatives exhibit anticancer properties by targeting key signaling pathways crucial for cancer cell proliferation and survival.[1] Commonly modulated pathways include the Epidermal Growth Factor Receptor (EGFR) and serine/threonine-protein kinase B-Raf (BRAF) pathways, both of which are central to the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Additionally, some this compound compounds have been shown to inhibit the Wnt signaling pathway.[4]

Q2: My cancer cell line, initially sensitive to a this compound-based drug, is now showing resistance. What are the likely causes?

A2: The development of acquired resistance is a multifactorial phenomenon. The most common causes include:

  • On-Target Mutations: The drug's molecular target (e.g., EGFR, BRAF) may have developed a secondary mutation that prevents effective drug binding. A classic example for EGFR inhibitors is the T790M "gatekeeper" mutation.

  • Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative signaling routes to maintain proliferation and survival. For instance, resistance to BRAF inhibitors can arise from the activation of receptor tyrosine kinases (RTKs) like EGFR or PDGFR, which in turn activate the PI3K/AKT pathway.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Phenotypic Changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the original signaling pathway targeted by the drug.

Q3: What are the first steps I should take to investigate resistance in my cell line?

A3: Initially, you should confirm the resistant phenotype by re-evaluating the half-maximal inhibitory concentration (IC50) of your this compound-based drug on the suspected resistant cell line compared to the parental, sensitive cell line using a cell viability assay (e.g., MTT assay). A significant increase in the IC50 value confirms resistance. Following this, you can proceed to investigate the underlying mechanisms as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Decreased Sensitivity and Increased IC50 Value

Your cell line, which was previously sensitive to a this compound-based drug, now requires a significantly higher concentration to achieve the same level of growth inhibition.

Troubleshooting Workflow:

G start Observe Decreased Sensitivity (Increased IC50) confirm Confirm Resistance: Compare IC50 of Parental vs. Suspected Resistant Line start->confirm investigate Investigate Mechanism confirm->investigate on_target On-Target Alteration? (e.g., EGFR, BRAF mutation) investigate->on_target Hypothesis 1 bypass Bypass Pathway Activation? (e.g., PI3K/AKT, other RTKs) investigate->bypass Hypothesis 2 efflux Increased Drug Efflux? (e.g., P-gp overexpression) investigate->efflux Hypothesis 3 seq_target Sequence Target Gene (e.g., Sanger or NGS) on_target->seq_target western_bypass Western Blot for Phospho-Proteins (p-AKT, p-ERK) bypass->western_bypass western_efflux Western Blot for ABC Transporters (P-gp, BCRP) efflux->western_efflux

Caption: Workflow for troubleshooting decreased drug sensitivity.

Possible Causes & Solutions:

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed Strategy to Overcome
On-Target Secondary Mutation Sequence the coding region of the target gene (e.g., EGFR, BRAF) in both parental and resistant cells.Identification of a new mutation in the resistant cell line (e.g., EGFR T790M).Switch to a next-generation inhibitor designed to be effective against the mutated target.
Bypass Pathway Activation Perform Western blot analysis to probe for the activation of key nodes in alternative pathways (e.g., phospho-AKT, phospho-ERK).Increased phosphorylation of proteins like AKT or ERK in resistant cells upon drug treatment compared to sensitive cells.Combine the this compound-based drug with an inhibitor of the activated bypass pathway (e.g., a PI3K/AKT inhibitor).
Increased Drug Efflux Analyze the expression of common ABC transporters (e.g., P-glycoprotein/MDR1, BCRP) via Western blot or qRT-PCR.Higher expression of one or more ABC transporters in the resistant cell line.Co-administer the this compound-based drug with a known ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored.
Issue 2: Drug Fails to Induce Expected Apoptosis or Cell Cycle Arrest

The this compound-based drug is not inducing the anticipated levels of apoptosis or the expected cell cycle arrest (e.g., G1 or G2/M arrest) in the treated cancer cells.

Troubleshooting Workflow:

G start Drug Fails to Induce Apoptosis/Cell Cycle Arrest check_compound Confirm Compound Activity (Use positive control, check concentration) start->check_compound check_apoptosis Assess Apoptosis Pathway (e.g., Annexin V/PI staining) check_compound->check_apoptosis check_cell_cycle Analyze Cell Cycle (e.g., Propidium Iodide staining) check_compound->check_cell_cycle apoptosis_pathway Is Apoptosis Pathway Intact? check_apoptosis->apoptosis_pathway cell_cycle_pathway Is Cell Cycle Machinery Functional? check_cell_cycle->cell_cycle_pathway western_apoptosis Western Blot for Apoptotic Markers (Cleaved Caspase-3, Bcl-2, Bax) apoptosis_pathway->western_apoptosis western_cell_cycle Western Blot for Cell Cycle Proteins (Cyclin D1, p21, p27) cell_cycle_pathway->western_cell_cycle

Caption: Workflow for troubleshooting lack of apoptosis or cell cycle arrest.

Possible Causes & Solutions:

Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed Strategy to Overcome
Dysregulated Apoptotic Machinery Measure levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and executioner caspases (e.g., cleaved Caspase-3) via Western blot.Resistant cells may show higher levels of anti-apoptotic proteins (Bcl-2) or fail to cleave Caspase-3 upon drug treatment.Combine the this compound-based drug with a pro-apoptotic agent (e.g., a Bcl-2 inhibitor like Venetoclax) to prime the cells for apoptosis.
Altered Cell Cycle Control Analyze the expression of key cell cycle regulatory proteins (e.g., Cyclin D1, p21, p27) by Western blot.Resistant cells might upregulate pro-proliferative proteins (Cyclin D1) or downregulate cell cycle inhibitors (p21, p27) to evade arrest.Combine the this compound-based drug with a cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) to enforce the cell cycle block.
Autophagy Induction Assess markers of autophagy (e.g., LC3-II conversion) by Western blot.Increased autophagy in drug-treated resistant cells, suggesting a survival mechanism.Inhibit autophagy using agents like chloroquine or hydroxychloroquine in combination with the this compound-based drug.

Quantitative Data Summary

The following tables provide representative data for this compound derivatives against sensitive and resistant cancer cell lines. Note that specific values can vary between experiments and cell lines.

Table 1: Antiproliferative Activity (GI50) of this compound Derivatives

Compound IDTarget(s)Cell LineGI50 (nM)Reference
Compound 5f EGFRWT, EGFRT790MPanc-1, MCF-7, A-549, HT-2929
Compound 5g EGFRWT, EGFRT790MPanc-1, MCF-7, A-549, HT-2931
Erlotinib (Ref.) EGFRWTPanc-1, MCF-7, A-549, HT-2933

Table 2: Kinase Inhibitory Activity (IC50) of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Selectivity Index (WT/T790M)Reference
Compound 3b EGFRWT69 ± 58.0
EGFRT790M8.6 ± 2
Compound 3e EGFRWT68 ± 58.0
EGFRT790M9.2 ± 2
Compound 5f EGFRWT72 ± 6>7.5
EGFRT790M9.5 ± 2
Osimertinib (Ref.) EGFRT790M8 ± 2-

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound-based drugs and potential resistance mechanisms.

G cluster_EGFR EGFR Signaling Pathway cluster_Inhibition Inhibition & Resistance EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Indole This compound Drug Indole->EGFR Inhibits T790M T790M Mutation T790M->Indole Blocks Inhibitor Binding

Caption: EGFR signaling, inhibition, and a common resistance mechanism.

G cluster_WNT Wnt Signaling Pathway cluster_Resistance Resistance Mechanisms Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl DestructionComplex Destruction Complex (APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription ABCB1 ABCB1 (P-gp) Upregulation TCF_LEF->ABCB1 Induces Indole This compound Drug Indole->Dvl Potential Target FBXW7 FBXW7 Mutation FBXW7->BetaCatenin Pathway Independence

References

Validation & Comparative

The Evolving Landscape of Cancer Research: A Comparative Analysis of 5-Chloroindole and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and more effective cancer therapies, the indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent anticancer activity. Among these, 5-chloroindole derivatives have garnered significant attention for their enhanced biological properties. This guide provides a comprehensive comparative study of this compound and other key indole derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms of action, and experimental protocols.

The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced anticancer efficacy. This has been demonstrated in various studies where 5-chloro-indole derivatives exhibit potent activity against a range of cancer cell lines by targeting critical signaling pathways involved in cell proliferation, survival, and metastasis.[1][2]

Comparative Bioactivity of Indole Derivatives

The anticancer potential of indole derivatives is vast and varied, with different substitutions on the indole ring leading to a wide spectrum of biological activities. This section presents a comparative summary of the in vitro antiproliferative and enzyme inhibitory activities of selected this compound derivatives against other notable indole compounds.

Table 1: Comparative Antiproliferative Activity (GI₅₀/IC₅₀ in µM) of Indole Derivatives Against Various Cancer Cell Lines
Compound IDScaffold TypeR Group/SubstitutionCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
This compound Derivatives
3e5-chloro-indole-2-carboxylatem-piperidin-1-ylPanc-1, MCF-7, A-549GI₅₀: 0.029[3]
3b5-chloro-indole-2-carboxylatep-pyrrolidin-1-ylMCF-7IC₅₀: 0.032[4]
5f5-chloro-indole-2-carboxamidep-2-methylpyrrolidin-1-ylMean of 60 cell linesGI₅₀: 0.029[2]
5g5-chloro-indole-2-carboxamidep-4-morpholin-1-ylMean of 60 cell linesGI₅₀: 0.031
Other Indole Derivatives
12Chalcone-indole-VariousIC₅₀: 0.22 - 1.80
13Quinoline-indole-VariousIC₅₀: 0.002 - 0.011
8Benzimidazole-indole-VariousAverage IC₅₀: 0.05
27Indole-curcuminMethoxy-substitutedHeLaIC₅₀: 4
29-aryl-5H-pyrido[4,3-b]indole-HeLaIC₅₀: 8.7

¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. ²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity or cell proliferation.

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in nM)
Compound IDScaffold TypeTarget KinaseIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Reference
This compound Derivatives
3e5-chloro-indole-2-carboxylateEGFR68Erlotinib80
3e5-chloro-indole-2-carboxylateBRAFV600E35Vemurafenib30
3b5-chloro-indole-2-carboxylateEGFRT790M- (8-fold selective over WT)--
5f5-chloro-indole-2-carboxamideEGFRWT85--
5f5-chloro-indole-2-carboxamideEGFRT790M9.5--
Other Indole Derivatives
SunitinibIndolin-2-oneVEGFR, PDGFR, c-KIT---
OsimertinibIndole-basedEGFR (with T790M mutation)---

Mechanisms of Action: A Multi-pronged Attack on Cancer

Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.

Inhibition of Tubulin Polymerization

A significant number of indole derivatives, including the well-known vinca alkaloids (vinblastine, vincristine), function as potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Kinase Inhibition

Deregulation of protein kinase activity is a hallmark of many cancers. Indole derivatives have been successfully developed as kinase inhibitors. For instance, 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants, as well as BRAF kinase, key drivers in several cancers. Sunitinib and Osimertinib are FDA-approved indole-based kinase inhibitors used in the clinic.

Induction of Apoptosis

Inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. Indole derivatives can trigger apoptosis through various mechanisms, including the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).

Cell Cycle Arrest

By interfering with the cell cycle machinery, indole derivatives can halt the proliferation of cancer cells. Many compounds, including Indole-3-carbinol (I3C) and various synthetic derivatives, induce cell cycle arrest at the G1 or G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Indole_Derivatives This compound & Other Indole Derivatives Indole_Derivatives->EGFR Inhibition

Caption: Simplified EGFR signaling pathway targeted by indole derivatives.

Apoptosis_Induction cluster_pathways Apoptotic Pathways Indole_Derivatives Indole Derivatives Mitochondria Mitochondrial Pathway (Intrinsic) Indole_Derivatives->Mitochondria Death_Receptor Death Receptor Pathway (Extrinsic) Indole_Derivatives->Death_Receptor Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspase_Activation Death_Receptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General mechanism of apoptosis induction by indole derivatives.

Experimental_Workflow_Cell_Cycle start Cancer Cell Culture treatment Treatment with Indole Derivative start->treatment harvest Cell Harvesting & Fixation treatment->harvest staining Propidium Iodide (PI) Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis result Cell Cycle Profile (G1, S, G2/M phases) analysis->result

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of indole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Test compounds (indole derivatives) and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀/IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with indole derivatives using propidium iodide (PI) staining.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram, quantifying the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The indole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The introduction of a chloro-substituent at the 5-position has proven to be a successful strategy for enhancing the potency of these derivatives. The comparative data presented herein highlights that while 5-chloroindoles exhibit remarkable efficacy, a diverse range of other indole derivatives also show significant promise, often through distinct mechanisms of action. This guide underscores the importance of continued structure-activity relationship studies and mechanistic investigations to unlock the full therapeutic potential of this versatile class of compounds in the fight against cancer. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of halogenated indoles is crucial for their synthesis, characterization, and application in medicinal chemistry. This guide provides a comparative analysis of the spectroscopic data of various halogenated indoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of these versatile heterocyclic compounds.

The strategic placement of halogen atoms on the indole scaffold significantly influences its electronic properties and biological activity. Spectroscopic techniques are indispensable tools for elucidating the structural and electronic changes imparted by halogenation. This guide summarizes key spectroscopic data for a range of chloro-, bromo-, iodo-, and fluoro-indoles to aid in their identification and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, making NMR an excellent tool for probing the effect of halogen substitution on the indole ring.

¹H NMR Data of Halogenated Indoles

The position and nature of the halogen substituent cause characteristic shifts in the proton signals of the indole ring. Generally, electron-withdrawing halogens deshield nearby protons, causing them to resonate at a higher frequency (downfield shift). The following table summarizes the ¹H NMR chemical shifts for several representative halogenated indoles.

CompoundH-1 (NH)H-2H-3H-4H-5H-6H-7Solvent
Indole 8.107.186.527.647.127.187.59CDCl₃
4-Chloroindole [1]-------CDCl₃
5-Chloroindole [2]8.007.126.457.59-7.207.12CDCl₃
6-Chloroindole [3]-------CDCl₃
5-Bromoindole [4]--------
5-Chloro-7-iodoindole (Predicted) [5]~8.2~7.3~6.5~7.7-~7.3-CDCl₃
¹³C NMR Data of Halogenated Indoles

The effect of halogenation is also clearly observable in the ¹³C NMR spectra. The carbon atom directly attached to the halogen experiences a significant shift, and the effect is propagated throughout the ring system.

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aSolvent
Indole 122.5102.2128.1120.5121.9119.5111.1135.7CDCl₃
This compound 125.3102.3128.8121.3125.7120.0112.1134.1CDCl₃
6-Chloroindole --------CDCl₃
5-Chloro-7-iodoindole (Predicted) ~126~103~130~122~127~121~95~135CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The N-H stretching vibration in indoles is a particularly useful diagnostic peak.

CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)
Indole ~3400~3100-3000~1600-1450
5-Bromoindole ---
6-Bromoindole ---
5-Chloro-7-iodoindole (Predicted) ~3400~3100-3000~1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) of indoles are influenced by the nature and position of the halogen substituent.

Compoundλmax (nm)Solvent
Indole 270Gas Phase
5-Fluoroindole-3-acetic acid --
6-Fluoroindole-3-acetic acid --
4-Fluoroindole --
6-Fluoroindole --
5-Hydroxyindole -Cyclohexane
6-Hydroxyindole -Cyclohexane
5-Chloro-7-iodoindole (Predicted) ~280-290-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of a halogenated indole will show a characteristic isotopic pattern for chlorine and bromine atoms.

CompoundMolecular Ion (m/z)Key Fragmentations
Indole 117Loss of HCN (m/z 90)
This compound 151/153 (3:1 ratio)Loss of Cl, Loss of HCN
5-Bromoindole 195/197 (1:1 ratio)Loss of Br, Loss of HCN
5-Iodoindole 243Loss of I
5-Chloro-7-iodoindole (Predicted) 277/279 (3:1 ratio)Loss of I, Loss of Cl

Note: The isotopic pattern is a key identifier for compounds containing chlorine or bromine.

Experimental Protocols

The following are general methodologies for the spectroscopic analysis of halogenated indoles.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For resolving overlapping signals, techniques such as changing the solvent or using a higher field spectrometer can be employed.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol, methanol, or cyclohexane, and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-400 nm.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electron impact (EI) being common for volatile compounds. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizing Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones under acidic conditions. The following diagram illustrates the general workflow of this important reaction.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Acid Acid Catalyst Acid->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Indole Indole Product Cyclization->Indole Ammonia Ammonia Cyclization->Ammonia - NH₃ Spectroscopic_Interpretation Unknown Unknown Halogenated Indole MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR UV UV-Vis Spectroscopy Unknown->UV MolWeight Determine Molecular Weight & Isotopic Pattern MS->MolWeight FuncGroups Identify Functional Groups (e.g., N-H stretch) IR->FuncGroups Connectivity Determine Connectivity & Substitution Pattern NMR->Connectivity Electronic Analyze Electronic Transitions UV->Electronic Structure Propose Structure MolWeight->Structure FuncGroups->Structure Connectivity->Structure Electronic->Structure

References

A Head-to-Head Comparison of 5-Fluoroindole and 5-Chloroindole in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and chemical biology, halogenated indoles are a significant class of scaffolds used in the development of novel therapeutic agents. Among these, 5-Fluoroindole and 5-Chloroindole are two closely related analogs that have garnered interest for their biological activities. This guide offers a head-to-head comparison of their effects on cell viability, drawing upon available experimental data for the parent compounds and their derivatives.

It is important to note that direct comparative studies on the cytotoxicity of 5-Fluoroindole and this compound in the same cell viability assays are not extensively documented in publicly available literature.[1] However, by examining individual studies on these compounds and their derivatives, we can infer their potential impacts on cell viability.

Executive Summary

Current research suggests that the cytotoxic effects of 5-Fluoroindole are highly dependent on the cellular context, particularly the presence of activating enzymes like peroxidases.[1][2] When activated, derivatives of 5-Fluoroindole can be significantly cytotoxic to cancer cells.[2][3] In its free base form, it has been reported to be non-cytotoxic to certain cell lines.

Conversely, studies on this compound and its derivatives have shown a range of activities. While some novel synthetic derivatives of 5-chloro-indole were found to be non-cytotoxic, other derivatives, such as certain indole Schiff bases and 5-chloro-indole-2-carboxamides, have demonstrated promising anticancer activity. This indicates that the this compound scaffold can be a valuable component in designing cytotoxic agents, even if the intrinsic activity of the parent compound is less defined.

Data Presentation: A Comparative Overview

The following table summarizes the reported biological activities of 5-Fluoroindole, this compound, and their derivatives in the context of cell viability and related anticancer effects.

Compound/DerivativeCell Line(s)Assay TypeEndpointReported Activity/Potency
5-Fluoroindole ---Generally considered non-cytotoxic in its free base form.
5-Fluoroindole-3-acetic acid (Prodrug)V79 hamster fibroblasts, Human MCF7 breast cancer, HT29 colon cancer, CaNT murine carcinomaCytotoxicity Assay (with peroxidase)Cell KillHighly cytotoxic upon activation by horseradish peroxidase (HRP).
5-Fluoroindole Derivatives (general)Various cancer cell linesAntiproliferative/CytotoxicityIC50A range of activities, with some derivatives showing high potency.
This compound ---Limited data on the parent compound's intrinsic cytotoxicity.
5-Chloro-indole-2-carboxylate derivative (Compound 3e)Panc-1 (pancreatic), MCF-7 (breast), A-549 (lung)Antiproliferative AssayGI50GI50 of 29 nM, outperforming the reference drug erlotinib.
5-Chloro-indole derivative (Compound 3b)HL-60 (leukemia), HepG2 (liver)Antiproliferative AssayIC50IC50 values of 45.4 µM and 57.7 µM, respectively.
5-Chloro-indole-2-carboxamide derivative (Compound 5f)A-549, MCF-7, Panc-1, HT-29Antiproliferative AssayGI50GI50 of 29 nM.
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)HCT116 (colon)Growth InhibitionEC50EC50 of 7.1 ± 0.6 μM.

Experimental Protocols

A common method to assess the cytotoxicity of indole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of 5-Fluoroindole and this compound in a suitable solvent, such as DMSO.

  • Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

To aid in the understanding of the experimental process and potential mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cell Viability Assay A Cell Seeding in 96-well plate B Overnight Incubation (Attachment) A->B C Treatment with 5-Fluoroindole or this compound B->C D Incubation (e.g., 24-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement (570nm) G->H I Data Analysis (IC50 determination) H->I

General workflow for a cell viability assay.

While the precise signaling pathways affected by 5-Fluoroindole and this compound leading to cell death are not well-defined in the literature, many cytotoxic agents are known to induce apoptosis. A simplified, generic apoptosis signaling pathway is depicted below. For certain derivatives of 5-chloro-indole, inhibition of the EGFR signaling pathway has been identified.

G cluster_pathway Simplified Apoptosis Signaling Pathways ext Extrinsic Pathway (Death Receptors) cas8 Caspase-8 Activation ext->cas8 intr Intrinsic Pathway (Mitochondrial) bcl2 Bcl-2 family proteins intr->bcl2 cas3 Executioner Caspases (e.g., Caspase-3) cas8->cas3 cas9 Caspase-9 Activation cas9->cas3 apop Apoptosis (Cell Death) cas3->apop stress Cellular Stress (e.g., DNA damage) stress->intr bcl2->cas9

Simplified overview of major apoptosis pathways.

References

Safety Operating Guide

Proper Disposal of 5-Chloroindole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Chloroindole, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. As with many chlorinated organic compounds, this compound is classified as hazardous waste. Adherence to established protocols is not only a regulatory requirement but also a cornerstone of responsible research. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste.

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. For this compound, the primary consideration is its halogenated nature.

Step 1: Designate a Hazardous Waste Collection Area Establish a specific, well-marked satellite accumulation area (SAA) within the laboratory for hazardous waste. This area should be under the control of laboratory personnel and away from general lab traffic.

Step 2: Use Appropriate Waste Containers Select a waste container that is chemically compatible with this compound and other halogenated organic waste. High-density polyethylene (HDPE) containers are a common and suitable choice. The container must have a secure, leak-proof lid.

Step 3: Segregate Halogenated Waste Crucially, do not mix halogenated organic waste like this compound with non-halogenated organic waste. This segregation is vital because the disposal methods and costs for these two streams differ significantly. Mixing can lead to complex and expensive disposal processes.

Step 4: Label Waste Containers Clearly As soon as the waste container is first used, it must be labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents of the waste stream.

  • The approximate concentrations of each component.

  • The date when waste was first added.

  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

Disposal Procedures for this compound Waste

Disposal of this compound is managed through licensed hazardous waste disposal services. Direct disposal down the drain or in regular trash is strictly prohibited.

Step 1: Solid this compound Waste Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, properly labeled solid hazardous waste container. Ensure the container is kept closed when not in use.

Step 2: this compound Solutions Collect solutions containing this compound in a designated, properly labeled liquid hazardous waste container for halogenated organic compounds.

Step 3: Empty this compound Containers An "empty" container that held this compound must still be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste. Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 4: Arranging for Disposal Once the waste container is nearly full (typically around 90% capacity to prevent spills), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company. Follow their specific procedures for waste pickup requests.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kg (solid)
Maximum Storage Time in SAA12 months (if volume limits are not exceeded)
pH Range for Acceptable Aqueous Waste (if permitted)Generally between 5.5 and 9.5 (Note: this compound solutions should not be drain disposed)

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols and do not originate from a specific experimental study on this compound disposal. These are best practices derived from guidelines provided by environmental safety agencies and academic institutions.

Mandatory Visualizations

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste within a laboratory setting.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow cluster_1 This compound Disposal Workflow cluster_2 This compound Disposal Workflow cluster_3 This compound Disposal Workflow start Generation of This compound Waste is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage check_full Container >90% Full? storage->check_full check_full->storage No request_pickup Arrange for Pickup by Licensed Waste Disposal Service (e.g., EHS) check_full->request_pickup Yes disposed Proper Disposal request_pickup->disposed

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroindole
Reactant of Route 2
Reactant of Route 2
5-Chloroindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.